Daturametelin I
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5-6,13,17,20-25,27-30,32,35-36,38-40H,7-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPXDCPRHDFPTL-UWOSJZGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)CC=C5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)CC=C5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of Daturametelin I: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the biosynthetic pathway of Daturametelin I, a promising withanolide with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.
Introduction
This compound is a steroidal lactone belonging to the withanolide class of secondary metabolites, predominantly found in plants of the Solanaceae family, such as Datura metel. Withanolides have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug discovery and development. This guide synthesizes the current knowledge on the enzymatic steps leading to the formation of this compound, from primary metabolites to the final glycosylated product.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that originates from the universal isoprenoid pathway, branching into the specialized withanolide pathway. The pathway can be broadly divided into three major stages:
-
Formation of the Isoprenoid Precursors: Like all terpenoids, the biosynthesis of this compound begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2]
-
Assembly of the Steroid Skeleton: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined head-to-head to produce squalene (C30), a linear triterpene. Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to yield cycloartenol, the first cyclic precursor of phytosterols and withanolides in plants.[2]
-
Modification and Glycosylation of the Withanolide Scaffold: The cycloartenol molecule undergoes a series of extensive modifications, including oxidation, hydroxylation, and epoxidation, primarily catalyzed by a diverse family of cytochrome P450 monooxygenases (CYPs). These modifications shape the characteristic withanolide skeleton. The final step in the biosynthesis of this compound is the attachment of a glucose moiety, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT). This glycosylation step is crucial for the stability and bioactivity of the final compound.
Below is a diagram illustrating the putative biosynthetic pathway of this compound.
Quantitative Data
While the complete enzymatic characterization of the this compound pathway is still under investigation, studies on the accumulation of withanolides in Datura metel provide valuable quantitative insights. The concentration of this compound and other withanolides can vary significantly depending on the plant part, developmental stage, and environmental conditions. A comprehensive analysis of withanolides in different parts of Datura metel has been conducted using UPLC-MS/MS.[3]
| Plant Part | This compound (ng/g dry weight) | Total Withanolides (ng/g dry weight) |
| Flower | Data not specifically available for this compound | 155640.0[3] |
| Leaf | Data not specifically available for this compound | Highest content[3] |
| Stem | Data not specifically available for this compound | Intermediate content[3] |
| Root | Data not specifically available for this compound | 14839.8[3] |
| Seed | Data not specifically available for this compound | Intermediate content[3] |
| Peel | Data not specifically available for this compound | Intermediate content[3] |
| Table 1: Distribution of withanolides in various parts of Datura metel. Note: Specific quantitative data for this compound is often grouped with other withanolides in broad analyses. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of Candidate Biosynthetic Genes
To functionally characterize the enzymes involved in the this compound pathway, candidate genes (CYPs and UGTs) identified through transcriptomic analysis of Datura metel are heterologously expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol for Heterologous Expression in E. coli
-
Gene Cloning: The open reading frame (ORF) of the candidate gene is amplified from Datura metel cDNA and cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.
-
Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
In Vitro Enzyme Assays
Cytochrome P450 (CYP) Assay:
-
Reaction Mixture: A typical reaction mixture contains the purified CYP enzyme, a suitable cytochrome P450 reductase (CPR), a potential substrate (e.g., a precursor withanolide), and a NADPH-regenerating system in a buffered solution.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific period.
-
Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by HPLC or LC-MS to identify and quantify the modified withanolide.
UDP-Glycosyltransferase (UGT) Assay:
-
Reaction Mixture: The assay mixture includes the purified UGT enzyme, the aglycone substrate (the precursor to this compound), and the sugar donor, UDP-glucose, in a suitable buffer.[4][5]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).
-
Analysis: The formation of this compound is monitored over time using HPLC or LC-MS. The identity of the product is confirmed by comparison with an authentic standard and by mass spectrometry.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound represents a fascinating example of the intricate chemical machinery within medicinal plants. While the general framework of the pathway is understood to proceed through the isoprenoid and withanolide pathways, the specific enzymes responsible for the later, highly decorative steps remain to be fully elucidated. Future research should focus on the identification and characterization of the specific cytochrome P450s and UDP-glycosyltransferases from Datura metel that are responsible for the unique structural features of this compound. The successful reconstitution of the entire pathway in a heterologous host will be a significant milestone, enabling the sustainable and scalable production of this valuable therapeutic compound. This will undoubtedly accelerate the exploration of its full pharmacological potential and facilitate its development as a next-generation therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Daturametelin I: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturametelin I is a naturally occurring withanolide, a class of C28 steroidal lactone compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant tissues, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document explores the known signaling pathways associated with withanolides, offering insights into the potential mechanisms of action for this compound.
Natural Sources and Abundance
This compound has been primarily isolated from plants belonging to the Datura genus of the Solanaceae family. The most prominent sources include Datura metel and Datura tatura.[1][2] This compound is distributed throughout the plant, with varying concentrations in different anatomical parts.
A comprehensive study by Yang et al. (2020) quantified the abundance of 22 withanolides, including this compound (identified as compound 64 in the study), in six different parts of Datura metel collected from ten different production areas in China. The results revealed that the leaves contain the highest concentration of total withanolides. The specific abundance of this compound across these parts is summarized in the table below.
Table 1: Abundance of this compound in Various Parts of Datura metel
| Plant Part | Average Abundance (ng/g, dry weight) |
| Flower | 153.6 |
| Leaf | 340.8 |
| Stem | 78.2 |
| Root | 25.4 |
| Seed | 95.7 |
| Peel | 121.3 |
Data synthesized from Yang et al. (2020). Molecules, 25(6), 1260.
Experimental Protocols
Extraction of this compound
A common and effective method for extracting withanolides from Datura species involves solvent extraction. The following protocol is a generalized procedure based on methodologies described in the literature.
Materials:
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Dried and powdered plant material (e.g., leaves of Datura metel)
-
80% Ethanol (Ethanol:Water, 80:20 v/v)
-
Reflux apparatus
-
Rotary evaporator
-
Filtration system (e.g., Buchner funnel with filter paper)
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Add the plant material to a round-bottom flask.
-
Add 80% ethanol to the flask in a solid-to-liquid ratio of 1:10 (w/v).
-
Set up the reflux apparatus and heat the mixture at 80°C for 2 hours.
-
Allow the mixture to cool to room temperature and then filter to separate the extract from the solid plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure maximum yield.
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Combine the filtrates from all three extractions.
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Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Isolation of this compound
The isolation of this compound from the crude extract is typically achieved through a series of chromatographic techniques.
Materials:
-
Crude extract from the extraction step
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
Procedure:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing withanolides.
-
Pool the withanolide-rich fractions and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
The final purification of this compound is achieved by Prep-HPLC on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Collect the peak corresponding to this compound and verify its purity using analytical HPLC and spectroscopic methods (e.g., MS and NMR).
Quantification of this compound by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in plant extracts.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over a run time of 10-15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, for a [M+H]+ precursor ion, characteristic product ions would be monitored.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
Quantification:
-
A standard curve is generated by injecting known concentrations of a purified this compound standard.
-
The concentration of this compound in the plant extracts is then calculated by comparing the peak area of the analyte in the sample to the standard curve.
Signaling Pathways
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of withanolides is known to interact with several key cellular signaling cascades, primarily implicated in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many withanolides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by withanolides.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Certain withanolides have demonstrated the ability to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by withanolides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Some withanolides have been found to modulate MAPK signaling, which can contribute to their cytotoxic effects on cancer cells.
Caption: Modulation of the MAPK signaling pathway by withanolides.
Conclusion
This compound is a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, highlighting its abundance in various parts of Datura metel. The detailed experimental protocols for extraction, isolation, and quantification offer a practical resource for researchers. While further investigation is needed to delineate the specific molecular targets of this compound, the known interactions of withanolides with key signaling pathways such as NF-κB, PI3K/Akt, and MAPK provide a solid foundation for future research and drug development efforts.
References
Spectroscopic Profile of Daturametelin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Daturametelin I, a withanolide isolated from Datura metel L. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD
| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |
| 1 | - | 208.7 |
| 2 | 5.95, d (10.0) | 129.8 |
| 3 | 6.80, dd (10.0, 6.0) | 145.2 |
| 4 | 3.25, m | 74.0 |
| 5 | - | 157.4 |
| 6 | 5.65, d (6.0) | 125.9 |
| 7 | 3.32, m | 56.9 |
| 8 | 1.85, m | 32.5 |
| 9 | 2.15, m | 42.6 |
| 10 | - | 55.2 |
| 11 | 2.05, m | 22.5 |
| 12 | 4.10, br s | 69.8 |
| 13 | - | 45.8 |
| 14 | 2.30, m | 56.2 |
| 15 | 1.65, m | 25.4 |
| 16 | 2.45, m | 35.6 |
| 17 | 2.55, m | 54.8 |
| 18 | 0.95, s | 14.2 |
| 19 | 1.43, s | 19.5 |
| 20 | 2.65, m | 41.3 |
| 21 | 1.10, d (7.0) | 12.5 |
| 22 | 4.45, dt (12.0, 4.0) | 80.5 |
| 23 | 2.20, m | 31.8 |
| 24 | - | 150.2 |
| 25 | - | 122.5 |
| 26 | - | 167.5 |
| 27 | 4.30, s | 60.1 |
| 28 | 1.98, s | 20.8 |
| OMe-7 | 3.32, s | 56.9 |
| Glc-1' | 4.35, d (8.0) | 104.5 |
| Glc-2' | 3.20, m | 75.2 |
| Glc-3' | 3.35, m | 78.0 |
| Glc-4' | 3.28, m | 71.5 |
| Glc-5' | 3.40, m | 77.8 |
| Glc-6'a | 3.85, dd (12.0, 2.0) | 62.8 |
| Glc-6'b | 3.65, dd (12.0, 5.5) |
Data compiled from Ma et al., 2006.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental composition of a molecule.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |
| ESI-MS | 793.3655 | C₄₀H₅₈O₁₅Na | [M+Na]⁺ |
Data compiled from Xu et al., 2018.
Experimental Protocols
The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
This compound is typically isolated from the seeds or leaves of Datura metel L. A general procedure involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the withanolides (often the ethyl acetate or chloroform fraction) is subjected to multiple chromatographic steps for purification. These steps may include:
-
Silica Gel Column Chromatography: A primary separation technique using a gradient of solvents like hexane-ethyl acetate or chloroform-methanol.
-
Sephadex LH-20 Column Chromatography: To remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.
-
NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD), and transferred to an NMR tube.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed to elucidate the structure. These include:
-
¹H NMR: To determine the proton environment and their multiplicities.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.
-
Mass Spectrometry
Mass spectra are acquired using a high-resolution mass spectrometer.
-
Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Isolation and structural elucidation workflow for this compound.
Daturametelin I: A Technical Whitepaper on Preliminary Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary in vitro studies on the mechanism of action of Daturametelin I, a withanolide isolated from Datura metel. The information presented herein is intended to serve as a technical guide, summarizing cytotoxic and anti-inflammatory activities, outlining key experimental protocols, and visualizing implicated signaling pathways.
Core Findings: Cytotoxicity and Anti-inflammatory Potential
This compound, and its aglycone form withametelin, have demonstrated significant biological activity in preclinical studies. The primary areas of investigation have been focused on its cytotoxic effects against various cancer cell lines and its potential as an anti-inflammatory agent.
Quantitative Data Summary
The following tables summarize the available quantitative data from preliminary studies on withametelins, including this compound and its closely related analogue, withametelin.
Table 1: Cytotoxicity of Withametelins Against Various Cancer Cell Lines [1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Withametelin | DU145 | Prostate Cancer | 7.67 ± 0.54[2] |
| Withametelin | PC3 | Prostate Cancer | 7.85 ± 0.52 |
| Withametelin | HCT-116 | Colon Cancer | 0.719 ± 0.12[3] |
| Withametelins (I, K, L, N) | K562 | Leukemia | 0.05 - 3.5[4] |
| Withametelins (I, K, L, N) | BGC-823 | Gastric Cancer | 0.05 - 3.5[4] |
| Withametelins (I, K, L, N) | A549 | Lung Cancer | 0.05 - 3.5[4] |
| Withametelin | Normal Lymphocytes | - | 33.55 ± 1.31[2] |
Table 2: Anti-inflammatory Activity of Withanolides from Datura metel
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Daturmetelide A | Nitric Oxide (NO) Production | RAW 264.7 | 13.74 | [5] |
| Daturmetelide G | Nitric Oxide (NO) Production | RAW 264.7 | 13.92 | [5] |
| Daturafoliside A | Nitrite Production | RAW 264.7 | 20.9 | [6][7] |
| Daturafoliside B | Nitrite Production | RAW 264.7 | 17.7 | [6][7] |
| Baimantuoluoside B | Nitrite Production | RAW 264.7 | 17.8 | [6][7] |
| 12-deoxywithastramonolide | Nitrite Production | RAW 264.7 | 18.4 | [6][7] |
Implicated Signaling Pathways
Preliminary evidence suggests that the biological activities of this compound and related withanolides are mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and potentially the JAK/STAT pathways.
NF-κB Signaling Pathway
Studies on withanolides isolated from Datura metel have indicated an inhibitory effect on the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and cell survival. Inhibition of this pathway by this compound could explain its observed anti-inflammatory and pro-apoptotic effects.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another crucial signaling cascade involved in inflammation, immunity, and cell proliferation. While direct evidence for this compound is pending, other natural compounds with similar structures have been shown to modulate this pathway. This presents a plausible avenue for the anti-inflammatory and anti-cancer effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Withametelin: a biologically active withanolide in cancer, inflammation, pain and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withametelin inhibits TGF-β induced Epithelial-to-Mesenchymal Transition and Programmed-Death Ligand-1 expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Daturametelin I: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturametelin I, a withanolide compound isolated from Datura metel, has garnered significant interest within the scientific community for its potential therapeutic applications. Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are known to exhibit a wide range of biological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anti-Cancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures cell viability.
Quantitative Data: Cytotoxicity of Withametelins
Studies on a group of withanolides from Datura metel, including withametelins I-P, have demonstrated significant cytotoxic activity against several human cancer cell lines.[1] While specific IC50 values for this compound are not individually reported, the active compounds within this group, including withametelin I (referred to as compound 1 in the study), exhibited the following range of activity:[1]
| Cell Line | Cancer Type | IC50 Range (µM) |
| A549 | Lung Carcinoma | 0.05 - 3.5 |
| BGC-823 | Gastric Carcinoma | 0.05 - 3.5 |
| K562 | Leukemia | 0.05 - 3.5 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, BGC-823, K562)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Anti-inflammatory Activity
This compound and related withanolides have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data: Nitric Oxide Inhibition by Related Withanolides
While a specific IC50 value for this compound is not available, studies on structurally similar withanolides isolated from Datura metel, such as dmetelins A-D, provide insight into its potential anti-inflammatory activity.[2]
| Compound | IC50 for NO Inhibition (µM) in RAW 264.7 cells |
| Dmetelin A | 17.8 |
| Dmetelin B | 33.3 |
| Dmetelin C | 28.6 |
| Dmetelin D | 11.6 |
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol describes the measurement of nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Mechanism of Action
The biological activities of this compound are attributed to its influence on key cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses.
Induction of Apoptosis and Cell Cycle Arrest
While specific studies on this compound are limited, related withanolides are known to induce apoptosis and cause cell cycle arrest, often at the G2/M phase. These effects can be investigated using flow cytometry and western blotting.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Experimental Protocol: Western Blot Analysis of Apoptosis and Cell Cycle Markers
-
Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis and cell cycle regulatory proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of withanolides are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Experimental Protocol: Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips and treat with this compound followed by LPS stimulation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is located in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. Inhibition of this translocation by this compound indicates an effect on the NF-κB pathway.
References
In Vivo Metabolism of Daturametelin I in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of Daturametelin I, a bioactive withanolide found in the seeds of Datura metel L. The information presented is based on a pivotal study that elucidated the metabolic fate of this compound in rat models, offering valuable insights for pharmacology and toxicology studies.
Executive Summary
This compound undergoes phase I metabolism in rats, primarily through hydroxylation and methylation reactions. Following oral administration, a total of eight metabolites have been identified in plasma, urine, and feces. The analytical method of choice for identifying these metabolites is Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI/qTOF-MS). A notable metabolite, daturametelin L, was identified as a new methylated compound. This guide details the experimental protocols used for these findings, presents the quantitative data in a structured format, and visualizes the metabolic pathways and experimental workflow.
Experimental Protocols
The in vivo metabolism of this compound was investigated using the following detailed experimental protocol, as described by Xu et al. (2018).[1][2][3][4][5]
Animal Model and Drug Administration
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Acclimatization: The animals were acclimatized for a week under standard laboratory conditions (25°C, 60 ± 5% humidity) with a 12-hour light/dark cycle and free access to food and water.[1] All animals were fasted for 12 hours before the experiment.[1]
-
Drug Preparation: Pure this compound was suspended in a 1% carboxy-methyl cellulose sodium solution to a concentration of 2 mg/mL.[1][2]
-
Administration: The this compound suspension was administered orally to the rats at a dosage of 20 mg/kg.[1][2][4] Control animals received an equivalent volume of normal saline.[1][2]
Sample Collection
-
Housing: After administration, rats were housed in metabolic cages to allow for the separate collection of urine and feces.[1]
-
Plasma: Blood samples were collected into heparinized tubes from the suborbital sinus at specified time points.[1] Plasma was separated by centrifugation.
-
Urine and Feces: Urine and fecal samples were collected over a 24-hour period.[1]
Sample Preparation
-
Plasma: Plasma samples were deproteinized by adding methanol, vortexing, and centrifuging. The supernatant was filtered through a 0.22-µm membrane.[1]
-
Urine: Urine samples were centrifuged, and the supernatant was diluted with methanol before filtration.
-
Feces: Fecal samples were homogenized with methanol, sonicated, and centrifuged. The supernatant was then filtered.
Analytical Method: UPLC/ESI/qTOF-MS
-
Instrumentation: An Acquity UPLC system coupled to a Waters Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source was used.[1]
-
Chromatographic Separation: A Waters Acquity UPLC BEH C18 column was used for separation.[1] The mobile phase consisted of a gradient of acetonitrile and water (containing formic acid).
-
Mass Spectrometry: The mass spectrometer was operated in the positive ion mode. The full scan MS data was acquired over a mass-to-charge ratio (m/z) range of 100–1000.[6] The optimized parameters included a capillary voltage of 3.5 kV, a sample cone voltage of 30 V, and a source temperature of 100°C.[6]
-
Data Analysis: Data was acquired and processed using MassLynx V4.1 software.[1][6]
Quantitative Data Summary
The following table summarizes the identified metabolites of this compound in rat plasma, urine, and feces. The parent compound is denoted as '2'.
| Metabolite ID | Retention Time (min) | Molecular Formula | Observed [M+H]+ (m/z) | Calculated [M+H]+ (m/z) | Mass Error (ppm) | Plasma | Urine | Feces |
| 2 | 14.88 | C34H46O9 | 600.3195 | 600.3191 | 0.7 | + | ++ | ++ |
| 2-M1 | 4.42 | C40H56O15 | 777.3701 | 777.3692 | 1.2 | ++ | + | + |
| 2-M2 | 4.54 | C34H46O12S | 680.2842 | 680.2837 | 0.7 | + | + | - |
| 2-M3 | 5.04 | C40H56O15 | 777.3701 | 777.3692 | 1.2 | ++ | + | + |
| 2-M4 | 8.02 | C35H48O9 | 614.3352 | 614.3347 | 0.8 | + | + | + |
| 2-M5 * | 8.24 | C35H48O9 | 614.3352 | 614.3347 | 0.8 | ++ | ++ | ++ |
| 2-M6 | 8.76 | C34H44O9 | 598.3039 | 598.3034 | 0.8 | - | + | + |
| 2-M7 | 12.34 | C28H36O5 | 453.2643 | 453.2635 | 1.8 | - | + | + |
| 2-M8 | 13.02 | C28H34O5 | 451.2486 | 451.2479 | 1.6 | - | + | + |
-
*2-M5 (daturametelin L): Identified as a new compound.[1][2][4]
-
Abundance: ++ detected at high abundance; + detected; – not detected.[2]
-
Data adapted from Xu et al., 2018.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo metabolism study of this compound in rats.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways for this compound in rats.
Conclusion
The in vivo metabolism of this compound in rats involves a series of biotransformation reactions, primarily hydroxylation and methylation, leading to the formation of multiple metabolites. The identification of these metabolites and the elucidation of their pathways are crucial for understanding the compound's pharmacokinetic profile and potential biological activities. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to determine the pharmacological and toxicological profiles of the identified metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Data_Sheet_1_Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats.DOC - Frontiers - Figshare [frontiersin.figshare.com]
- 5. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 6. Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Daturametelin I: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolites of Daturametelin I identified after oral administration. This compound is a bioactive withanolide found in the seeds of Datura metel L., a plant with a long history in traditional medicine.[1][2] Understanding the biotransformation of this compound is crucial for evaluating its efficacy, potential toxicity, and overall druggability. This document summarizes the current scientific findings on its metabolic pathways, presents quantitative data on its metabolites, and details the experimental protocols used for their identification.
In Vivo Metabolism of this compound
Following oral administration in rats, this compound undergoes several metabolic transformations. The primary metabolic pathways involve hydroxylation and methylation.[1][3] Notably, the parent compound, this compound, was not detected in rat plasma after oral administration, suggesting extensive first-pass metabolism.[1] The unchanged form of this compound was, however, found in the feces.[1]
A study by Xu et al. (2018) identified a total of eight metabolites of this compound in the plasma, urine, and feces of rats.[4] The biotransformation primarily involves Phase I reactions, specifically hydroxylation, and methylation.[1][5] One of the key metabolites, 2-M5, was identified as daturametelin L, a methylated derivative of this compound.[1][2] The methylation is thought to occur at the hydroxyl group at the C-7 position.[1] Rat liver microsome incubation experiments have confirmed that this compound can be hydroxylated by P450 enzymes.[1]
Quantitative Data on this compound Metabolites
The following table summarizes the key characteristics of the identified metabolites of this compound after a 20 mg/kg oral dose in rats, as determined by UPLC/ESI/qTOF-MS analysis.[4]
| Metabolite ID | Retention Time (min) | Molecular Formula | Observed [M+H]⁺ (m/z) | Calculated [M+H]⁺ (m/z) | Mass Error (ppm) | Detected In | Proposed Biotransformation |
| 2 | 14.82 | C34H46O10 | 615.3159 | 615.3164 | -0.8 | F | Parent Compound |
| 2-M1 | 4.08 | C40H54O16 | 791.3501 | 791.3485 | 2.0 | U, F | Hydroxylation + Glucuronidation |
| 2-M2 | 4.96 | C34H46O11 | 631.3111 | 631.3113 | -0.3 | P, RLM | Hydroxylation |
| 2-M3 | 5.04 | C40H54O16 | 791.3498 | 791.3485 | 1.6 | U, F | Hydroxylation + Glucuronidation |
| 2-M4 | 8.04 | C35H48O10 | 629.3319 | 629.3320 | -0.2 | U, F | Methylation |
| 2-M5 * | 8.88 | C35H48O10 | 629.3319 | 629.3320 | -0.2 | U, F | Methylation (Daturametelin L) |
| 2-M6 | 8.92 | C34H46O11 | 631.3111 | 631.3113 | -0.3 | U, F | Hydroxylation |
| 2-M7 | 12.72 | C28H34O6 | 467.2374 | 467.2377 | -0.6 | U, F | Hydrolysis of glucose residue + Dehydrogenation |
| 2-M8 | 13.08 | C28H36O5 | 453.2635 | 453.2635 | 0.0 | U, F | Hydrolysis of glucose residue + Dehydrogenation |
Table 1: Characterization of in vivo metabolites of this compound. Data sourced from Xu et al. (2018).[4] *P: Plasma, U: Urine, F: Feces, RLM: Rat Liver Microsomes. *Identified by comparison with a reference standard.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key study by Xu et al. (2018) for the identification of this compound metabolites.[4]
Animal Administration and Sample Collection
-
Animal Model: Male Sprague-Dawley rats were used for the in vivo studies.[4]
-
Dosing: this compound was suspended in 1% carboxy-methyl cellulose sodium and administered orally to the rats at a dose of 20 mg/kg.[4]
-
Sample Collection:
Sample Preparation
-
Plasma: Plasma samples were prepared by protein precipitation with methanol. The mixture was vortexed and then centrifuged. The supernatant was filtered through a 0.22-µm membrane before analysis.[4]
-
Urine: Urine samples were diluted with methanol, vortexed, and centrifuged. The supernatant was then filtered. For the analysis of glucuronide conjugates, some urine samples were incubated with β-glucuronidase.[2]
-
Feces: Fecal samples were homogenized with methanol, and the supernatant was collected after centrifugation and filtration.[4]
UPLC/ESI/qTOF-MS Analysis
-
Instrumentation: An ACQUITY UPLC system coupled with a Xevo G2 QTof mass spectrometer (Waters Corp.) was used for the analysis.[4]
-
Chromatographic Separation: Separation was achieved on an ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.7 µm).[4] The mobile phase consisted of a gradient of acetonitrile and water containing formic acid.
-
Mass Spectrometry: The mass spectrometer was operated in positive ion mode with an electrospray ionization (ESI) source.[6] Data was acquired over a mass range of 100–1000 m/z.[6] The system was controlled, and data was processed using MassLynx V4.1 software.[4]
Rat Liver Microsome Incubation
-
Objective: To confirm the involvement of P450 enzymes in the metabolism of this compound.[1]
-
Procedure: this compound was incubated with rat liver microsomes in the presence of NADPH. The reaction was terminated, and the mixture was analyzed by UPLC/ESI/qTOF-MS to identify the resulting metabolites.[4]
Visualized Pathways and Workflows
The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for metabolite identification.
Caption: Proposed metabolic pathway of this compound in rats.
Caption: Experimental workflow for this compound metabolite identification.
References
- 1. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Daturametelin I
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of Daturametelin I using High-Performance Liquid Chromatography (HPLC). The provided methodologies are compiled from published research and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a naturally occurring withanolide found in plants of the Datura genus, notably Datura metel. Withanolides are a group of C28 steroidal lactones that have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory and anti-proliferative effects. Accurate and reliable analytical methods are crucial for the isolation, quantification, and quality control of this compound in plant materials and pharmaceutical preparations. This application note details a representative HPLC method for the analysis of this compound.
Experimental Protocols
Standard and Sample Preparation
A critical step in quantitative analysis is the accurate preparation of standards and samples. The following protocol outlines a general procedure.
2.1.1. Preparation of Standard Stock Solution
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve the standard in methanol in a 10.0 mL volumetric flask to obtain a stock solution of approximately 100 µg/mL.
-
Sonication may be used to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
2.1.2. Preparation of Calibration Standards
-
Perform serial dilutions of the Standard Stock Solution with methanol to prepare a series of calibration standards.
-
A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.
2.1.3. Preparation of Sample Solution (from Plant Material)
-
Accurately weigh about 1.0 g of powdered plant material (e.g., seeds of Datura metel).
-
Transfer the powder to a suitable extraction vessel.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[1]
-
Centrifuge the extract at 9000 rpm for 10 minutes.[2]
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[1][2]
HPLC Method Parameters
The following HPLC conditions are based on methods used for the analysis of withanolides, including this compound. These parameters may require optimization for specific instrumentation and applications.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with an optional acid modifier like 0.1% formic acid) |
| Gradient Elution | A gradient elution is often necessary for complex samples. A representative gradient is as follows: 0-7 min: 10-22% Acetonitrile 7-13 min: 22-70% Acetonitrile 13-17 min: 70-90% Acetonitrile 17-20 min: 90-100% Acetonitrile |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | UV detection, wavelength to be determined by UV scan of this compound (typically in the range of 220-230 nm for withanolides) |
Note: The provided gradient is adapted from UPLC methods and may need to be adjusted for standard HPLC systems.[2]
Data Presentation
For a full method validation, the following parameters should be assessed and the quantitative data summarized in tables.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day) | Low QC | ≤ 2.0% |
| Mid QC | ≤ 2.0% | |
| High QC | ≤ 2.0% | |
| Intermediate Precision (Inter-day) | Low QC | ≤ 2.0% |
| Mid QC | ≤ 2.0% | |
| High QC | ≤ 2.0% |
Table 4: Accuracy
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 80 - 120% | |
| Medium | 80 - 120% | |
| High | 80 - 120% |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | To be determined |
| LOQ | To be determined |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
This document provides a foundational method for the HPLC analysis of this compound. For implementation in a regulated environment, a comprehensive method validation according to ICH guidelines is required.
References
Application Note: Quantitative Analysis of Daturametelin I in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Daturametelin I is a naturally occurring withanolide found in plants of the Datura genus, particularly Datura metel. Withanolides are a group of C28 steroidal lactones known for a wide range of biological activities. This compound, along with related compounds, has demonstrated significant anti-inflammatory and anti-proliferative properties, making it a compound of interest for pharmaceutical research and development.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This document provides detailed protocols for the extraction and quantitative analysis of this compound from plant materials using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[2]
Experimental and Analytical Workflow
The overall process for the quantitative analysis of this compound involves sample preparation, extraction, chromatographic separation, and mass spectrometric detection and quantification. The logical flow of this procedure is outlined below.
Caption: Overall workflow for this compound quantification.
Protocol 1: Extraction from Plant Material
This protocol details the procedure for extracting withanolides, including this compound, from various parts of the Datura metel plant. The method is adapted from established procedures for withanolide extraction.[3]
Materials and Equipment:
-
Plant material (fresh or dried)
-
Liquid nitrogen
-
Mortar and pestle or blender
-
Ethanol (HPLC grade)
-
Deionized water
-
Heating circumfluence extraction apparatus or ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or vacuum concentrator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Collect the desired plant parts (e.g., leaves, flowers, stems). Wash fresh plant material with distilled water to remove debris and dry them at room temperature or in an oven at a low temperature (e.g., 40-50°C) until brittle.
-
Grinding: Accurately weigh a specific amount (e.g., 10 g) of the dried plant material. Grind the sample into a fine powder using a mortar and pestle with liquid nitrogen to ensure homogeneity and prevent thermal degradation.[3]
-
Extraction:
-
Transfer the powdered sample into a flask.
-
Add an extraction solvent, such as 100 mL of 80% ethanol (ethanol:water at 80:20 v/v).[3]
-
Perform the extraction using a method like heating circumfluence for 90 minutes or ultrasonication for 30 minutes. Repeat the extraction process twice to ensure maximum yield.[1][3]
-
-
Filtration and Concentration:
-
Sample Reconstitution:
Protocol 2: UPLC-MS/MS Quantitative Analysis
This protocol outlines the conditions for the quantitative analysis of this compound using a UPLC system coupled with a triple quadrupole tandem mass spectrometer (Q-TRAP-MS/MS).
Instrumentation and Conditions:
| Parameter | Specification |
| UPLC System | ACQUITY UPLC™ or equivalent |
| Column | ACQUITY UPLC™ BEH C18 (or equivalent), 2.1 mm × 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic Elution: 54% B for 6 minutes.[3] Note: Gradient elution can also be used for broader profiling.[4][5] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 3 µL[3] |
| Mass Spectrometer | ABsciex 4000 Q-TRAP or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification[2] |
| Source Temperature | 350-550 °C[1][3] |
| Capillary Voltage | 3.2 - 4.0 kV[1][3] |
| Data Analysis | Instrument-specific software (e.g., MassLynx, Analyst) |
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard (purity >98%) in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Sample Analysis: Inject the prepared plant extracts and calibration standards into the UPLC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from this calibration curve.
Quantitative Data and Method Validation
The content of this compound can vary significantly between different parts of the Datura metel plant. A study by Yang et al. (2020) quantified 22 withanolides, including this compound (referred to as compound 64 in the study), across six plant parts.[3]
Table 1: Content of this compound in Different Parts of Datura metel
| Plant Part | Average Content (ng/g) |
| Flower | 1874.5 |
| Leaf | 1391.1 |
| Stem | 273.7 |
| Root | 112.9 |
| Seed | 141.6 |
| Peel | 285.4 |
| Data sourced from Yang et al., 2020.[3] |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 5% |
| Repeatability (RSD%) | < 5% |
| Stability (RSD%, 48h) | < 5% |
| Recovery (%) | 95.0% - 105.0% |
| Typical validation results based on the methodology described by Yang et al., 2020.[3] |
Biological Context: Associated Signaling Pathway
Withanolides exert their biological effects, such as anti-inflammatory and anti-proliferative actions, by modulating key cellular signaling pathways. A related withanolide, Daturataturin A, has been shown to induce autophagy in human keratinocytes through the PI3K-Akt-mTOR pathway.[6] Withanolides have also been reported to inhibit PI3K/Akt and MAPK pathways and block NF-kB signaling.[7] The inhibition of the PI3K/Akt/mTOR pathway is a plausible mechanism for the anticancer effects of compounds like this compound.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by withanolides.
References
- 1. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethnobotanical uses and phytochemical, biological, and toxicological profiles of Datura metel L.: A review - PMC [pmc.ncbi.nlm.nih.gov]
Daturametelin I Cell Viability Assay: Application Notes and Protocols for MTT and MTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturametelin I is a naturally occurring withanolide found in Datura metel, a plant with a long history in traditional medicine. Recent studies have highlighted the cytotoxic and anti-proliferative properties of this compound against various cancer cell lines, suggesting its potential as a novel therapeutic agent.[1][2][3] Accurate and reliable assessment of its impact on cell viability is crucial for further investigation into its mechanism of action and drug development. This document provides detailed protocols for assessing the effects of this compound on cell viability using two common colorimetric assays: MTT and MTS.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for evaluating cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt assay that produces a water-soluble formazan product, simplifying the procedure by eliminating the need for a solubilization step.
These protocols are designed to provide a robust framework for screening the cytotoxic effects of this compound and determining its IC50 (half-maximal inhibitory concentration) value.
Data Presentation
The following table summarizes key quantitative parameters for the MTT and MTS assays when testing this compound. Note that these are starting recommendations and should be optimized for your specific cell line and experimental conditions.
| Parameter | MTT Assay | MTS Assay |
| Cell Seeding Density | 5,000 - 10,000 cells/well | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 0.1 µM - 100 µM (or as determined by preliminary studies) | 0.1 µM - 100 µM (or as determined by preliminary studies) |
| Incubation Time with this compound | 24, 48, or 72 hours | 24, 48, or 72 hours |
| MTT Reagent Concentration | 0.5 mg/mL in serum-free medium or PBS | N/A |
| MTS Reagent Volume | N/A | 20 µL per 100 µL of cell culture medium |
| Incubation Time with Reagent | 2 - 4 hours | 1 - 4 hours |
| Solubilizing Agent (MTT) | 100 µL DMSO or 10% SDS in 0.01 N HCl | N/A |
| Absorbance Wavelength | 570 nm (reference wavelength ~630 nm) | 490 nm |
Experimental Protocols
I. MTT Assay Protocol
A. Materials
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Serum-free cell culture medium or PBS for MTT solution preparation
-
Solubilizing agent: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 N HCl
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
B. Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution.
-
Dilute the MTT stock solution to a final concentration of 0.5 mg/mL in serum-free medium.
-
After the treatment period, carefully remove the medium containing this compound from each well.
-
Add 100 µL of the 0.5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or the SDS-HCl solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
C. Data Analysis
-
Subtract the average absorbance of the blank (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
II. MTS Assay Protocol
A. Materials
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTS reagent (commercially available kits are recommended, often supplied with an electron coupling reagent like PES)
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
B. Procedure
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Section I.B.1).
-
-
Treatment with this compound:
-
Follow the same procedure as in the MTT assay (Section I.B.2).
-
-
MTS Addition:
-
After the treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
C. Data Analysis
-
Subtract the average absorbance of the blank (medium with MTS reagent but no cells) from all other absorbance readings.
-
Calculate the percentage of cell viability using the same formula as for the MTT assay:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the dose-response curve and determine the IC50 value.
Important Considerations for Natural Compounds:
-
Compound Interference: Natural products like this compound can sometimes interfere with the assay reagents. It is crucial to run a control plate with the compound in cell-free medium to check for any direct reduction of MTT or MTS by this compound itself.[5] If interference is observed, the absorbance values from the cell-free plate should be subtracted from the corresponding experimental wells.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.
-
Phenol Red: Phenol red in the culture medium can interfere with absorbance readings. Using phenol red-free medium during the assay can improve accuracy.[6]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cell Viability Assay.
Potential Signaling Pathway
Withanolides, the class of compounds to which this compound belongs, have been shown to induce apoptosis and cell cycle arrest in cancer cells. One of the potential mechanisms involves the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, a related withanolide, Daturataturin A, has been reported to induce autophagy through the PI3K-Akt-mTOR signaling pathway.[7] The following diagram illustrates a plausible signaling pathway that could be affected by this compound.
Caption: Potential Signaling Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 4. opentrons.com [opentrons.com]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anti-inflammatory Activity of Daturametelin I in RAW 264.7 Cells
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 4. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Pattern of pro-inflammatory cytokine induction in RAW264.7 mouse macrophages is identical for virulent and attenuated Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Daturametelin I Apoptosis Induction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturametelin I is a withanolide, a class of naturally occurring steroidal lactones, isolated from the plant Datura metel.[1][2] This compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-proliferative, and cytotoxic activities.[3][4] Emerging research suggests that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further investigation in oncology and drug development.[5]
These application notes provide a comprehensive overview and detailed protocols for assessing the apoptosis-inducing effects of this compound in a laboratory setting. The methodologies cover the evaluation of cytotoxicity, the detection and quantification of apoptotic cells, cell cycle analysis, and the examination of key protein markers involved in the apoptotic cascade.
Application Notes
Hypothesized Mechanism of Action
While the precise signaling cascade of this compound is under investigation, withanolides typically induce apoptosis through the intrinsic (mitochondrial) pathway.[1][6] This process is characterized by a disruption of the mitochondrial membrane potential, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[7] This shift leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), ultimately leading to the execution of cell death.[6][8]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating this compound-induced apoptosis.
Caption: Overall experimental workflow for apoptosis induction assays.
Data Presentation (Illustrative Data)
Quantitative data should be organized into clear tables for comparison. The following tables represent typical data generated from the described assays.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit the growth of 50% of cells after a 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) [Illustrative] |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HepG2 | Liver Cancer | 6.5 |
| K562 | Leukemia | 2.1 |
Table 2: Apoptosis Quantification by Annexin V/PI Flow Cytometry
This table shows the percentage of cells in different stages following treatment with this compound (IC50 concentration) for 48 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (Vehicle) | 95.1 | 2.5 | 2.4 |
| This compound | 45.3 | 35.8 | 18.9 |
Table 3: Cell Cycle Analysis in A549 Cells
This table displays the cell cycle distribution after treating A549 cells with this compound (IC50 concentration) for 24 hours. An increase in the Sub-G1 peak is indicative of apoptotic DNA fragmentation.
| Treatment Group | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 1.8 | 55.4 | 25.1 | 17.7 |
| This compound | 15.2 | 60.1 | 10.5 | 14.2 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[9][10]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[11]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[11]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9][11]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13][14]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with this compound (e.g., at IC50 concentration) or vehicle control and incubate for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.[12]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[12][13]
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle based on DNA content.[17][18]
Materials:
-
6-well cell culture plates
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.
-
Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours (or overnight) at 4°C.[19][20]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.[17]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptosis pathway.[21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Signaling Pathway Visualization
The diagram below illustrates a hypothesized signaling pathway for this compound-induced apoptosis, focusing on the intrinsic mitochondrial pathway.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 4. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Cycle Analysis of Daturametelin I-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturametelin I, a withanolide compound isolated from Datura metel L., has garnered significant interest in oncological research due to its potential anti-proliferative and cytotoxic effects. Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are known to modulate various cellular processes, including the cell cycle. Understanding the impact of this compound on cell cycle progression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide a comprehensive guide for analyzing the cell cycle in cells treated with this compound. Detailed protocols for flow cytometry-based cell cycle analysis and Western blotting for key cell cycle regulatory proteins are presented. While specific quantitative data for this compound is emerging, this document utilizes data from the closely related and well-characterized withanolide, withaferin A, to illustrate the expected effects on cell cycle distribution and protein expression. Withaferin A has been shown to induce G2/M arrest in various cancer cell lines by modulating the expression of key regulatory proteins.[1][2][3]
Data Presentation
The following table summarizes the representative effects of withanolide treatment on cell cycle distribution in a cancer cell line, using data from studies on withaferin A as a proxy for this compound. This data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.
Table 1: Effect of Withanolide Treatment on Cell Cycle Distribution
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.05 | 35.93 | 9.02 |
| 1.0 | 33.50 | 22.54 | 43.96 |
| 2.5 | 38.04 | 30.29 | 31.67 |
| 5.0 | 50.08 | 28.10 | 21.82 |
Data presented is representative of the effects of withaferin A on AGS (gastric adenocarcinoma) cells after 12 hours of treatment, as a model for withanolide-induced G2/M arrest.[2]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells of interest (e.g., a cancer cell line) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., based on pre-determined IC50 values) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
After treatment, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key G2/M phase regulatory proteins, Cyclin B1 and CDK1 (Cdc2), in this compound-treated cells by Western blotting.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
References
- 1. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling [mdpi.com]
- 2. Withaferin A inhibits the proliferation of gastric cancer cells by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Daturametelin I: Application Notes and Protocols for NF-κB Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturametelin I, a withanolide compound isolated from Datura metel, has garnered significant interest within the scientific community for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The methodologies described herein are intended to guide researchers in accurately assessing the bioactivity of this compound and similar compounds.
The NF-κB family of transcription factors plays a crucial role in the cellular response to inflammatory stimuli such as cytokines and pathogens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers, most commonly the p65/p50 heterodimer, to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes. Inhibition of this pathway is a key strategy in the development of novel anti-inflammatory therapeutics.
Quantitative Data Summary
While direct IC50 values for this compound on NF-κB inhibition are not extensively documented in publicly available literature, studies on structurally related withanolides from Datura metel and other plants provide valuable insights into their potential potency. The following table summarizes the inhibitory activities of this compound's structural analogs on inflammatory markers, including nitric oxide (NO) production, a downstream target of the NF-κB pathway.
| Compound | Assay | Cell Line | Stimulant | IC50 Value (µM) |
| Daturametelin A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 22.83-33.36[1] |
| Daturafoliside L | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 9.37-18.64[1] |
| Daturafoliside M | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 9.37-18.64[1] |
| Daturafoliside T | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 9.37-18.64[1] |
| Withanolide (from Withania coagulans) | TNF-α-induced NF-κB Activation | - | TNF-α | 8.8–11.8[2] |
| Dmetelin A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 33.3[3] |
| Dmetelin B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 28.6[3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of NF-κB activation and the workflow for its inhibition assay, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for assessing NF-κB inhibition by this compound.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the inhibitory effect of this compound on the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293T or other suitable cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid.
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound stock solution (in DMSO).
-
NF-κB stimulus (e.g., TNF-α or LPS).
-
Luciferase Assay System (e.g., Promega).
-
Opaque 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected cells in an opaque 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (known NF-κB inhibitor). Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL or LPS at 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Allow the plate to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
Western Blot for p65 Phosphorylation and IκBα Degradation
This method assesses the effect of this compound on key upstream events in the NF-κB signaling cascade.
Materials:
-
RAW 264.7 or other suitable macrophage cell line.
-
Complete culture medium.
-
This compound stock solution.
-
LPS (1 µg/mL).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Pre-treat with this compound at desired concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-p65 and IκBα to total p65 and β-actin, respectively. Compare the protein levels in this compound-treated samples to the LPS-stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction buffer.
-
Biotin- or radiolabeled NF-κB consensus oligonucleotide probe.
-
Poly(dI-dC).
-
Binding buffer.
-
Native polyacrylamide gel.
-
TBE buffer.
-
Nylon membrane (for biotin-labeled probes).
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin-labeled probes).
-
Phosphorimager (for radiolabeled probes).
Protocol:
-
Nuclear Extract Preparation: Following cell treatment and stimulation as described for Western blotting, prepare nuclear extracts using a nuclear extraction kit or a hypotonic buffer method.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and the labeled NF-κB probe in the binding buffer. For competition assays, add an excess of unlabeled probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run the electrophoresis in TBE buffer at 4°C.
-
Detection:
-
For biotin-labeled probes: Transfer the DNA-protein complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the biotinylated probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For radiolabeled probes: Dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Data Analysis: Analyze the shift in the mobility of the labeled probe, which indicates the formation of a DNA-protein complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the NF-κB inhibitory potential of this compound. By employing these standardized assays, scientists can obtain reliable and reproducible data to elucidate the anti-inflammatory mechanism of this promising natural compound and its analogs, thereby contributing to the development of new therapeutic agents for inflammatory diseases.
References
Application Notes and Protocols for Molecular Docking Studies of Daturametelin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in silico analysis of Daturametelin I, a natural compound with significant therapeutic potential. This document details the molecular docking protocols to study its interaction with various protein targets implicated in cancer and inflammation, summarizing key quantitative data and visualizing relevant biological pathways.
Introduction to this compound and Molecular Docking
This compound is a withanolide, a group of naturally occurring steroids isolated from plants of the Solanaceae family, such as Datura metel. It has demonstrated promising anti-proliferative and anti-inflammatory activities[1]. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as this compound, with its protein target.
Identified Protein Targets for this compound
Computational studies have identified several potential protein targets for this compound, primarily in the areas of oncology and immunology.
-
Breast Cancer Targets:
-
MEILB2-BRCA2 Complex: This complex is crucial for meiotic recombination, and its dysregulation has been implicated in cancer development[2][3]. Molecular docking studies have explored the interaction between this compound and the MEILB2-BRCA2 complex[4].
-
Estrogen Receptor Alpha (ERα): A key driver in the majority of breast cancers[1][5]. The binding of this compound to ERα has been investigated to assess its potential as an endocrine therapeutic agent.
-
-
Inflammatory Targets:
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation[6][7][8]. The inhibition of TNF-α is a therapeutic strategy for various inflammatory diseases.
-
Interleukin-6 (IL-6): Another critical cytokine involved in inflammation and the acute phase response[9][10].
-
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and related compounds with their respective protein targets as reported in the literature. Lower binding energy values indicate a higher binding affinity.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| Daturametelin | MEILB2-BRCA2 | 7LDG | -7.5 | [4] |
| Withametelin (related withanolide) | Estrogen Receptor (ERα) | 3ERT | -10.69 | [11] |
| Daturametelin B (related compound) | TNF-α | 2AZ5 | -11.40 | [6] |
| 12α-hydroxydaturametelin B | TNF-α | 2AZ5 | -10.70 | [6] |
| Daturametelin B (related compound) | IL-6 | 1ALU | Not Reported |
Experimental Protocols
This section provides a generalized, detailed protocol for performing molecular docking studies with this compound using AutoDock, a widely used open-source docking software. This protocol can be adapted for the specific protein targets listed above.
Protocol 1: Molecular Docking of this compound
1. Preparation of the Target Protein:
-
Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary atoms.
-
Procedure:
-
Download the 3D crystal structure of the target protein (e.g., from the Protein Data Bank - RCSB PDB).
-
Using molecular visualization software (e.g., PyMOL, Discovery Studio), remove water molecules, ions, and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format, which is required by AutoDock.
-
2. Preparation of the Ligand (this compound):
-
Objective: To prepare the 3D structure of this compound for docking.
-
Procedure:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
If necessary, use a chemical drawing tool to create the structure and save it in a standard format (e.g., MOL, SDF).
-
Use AutoDockTools to define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the active site or binding pocket on the target protein where the docking simulation will be performed.
-
Procedure:
-
Load the prepared protein PDBQT file into AutoDockTools.
-
Identify the binding site. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
Define the dimensions and center of a 3D grid box that encompasses the entire binding site. A typical grid size is 60x60x60 points with a spacing of 0.375 Å.
-
Generate the grid parameter file (.gpf) which contains the information about the grid box and the atom types for which affinity maps will be calculated.
-
Run AutoGrid to generate the affinity maps for different atom types.
-
4. Running the Docking Simulation:
-
Objective: To perform the docking of this compound into the defined grid box on the target protein.
-
Procedure:
-
Prepare a docking parameter file (.dpf) in AutoDockTools. This file specifies the protein and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters.
-
The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock. Set the number of GA runs (e.g., 100) and other parameters like population size and number of evaluations.
-
Execute the docking simulation using the AutoDock program.
-
5. Analysis of Docking Results:
-
Objective: To analyze the docked conformations and binding energies.
-
Procedure:
-
The results of the docking simulation are saved in a docking log file (.dlg).
-
Analyze the .dlg file to view the binding energies and root-mean-square deviation (RMSD) values for each docked conformation.
-
The conformation with the lowest binding energy is typically considered the most favorable binding pose.
-
Visualize the protein-ligand interactions of the best-docked pose using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways associated with the identified protein targets and the general workflow for molecular docking.
Caption: Molecular Docking Workflow.
Caption: Estrogen Receptor Signaling Pathway.
Caption: TNF-α Signaling Pathway.
Conclusion
The in silico molecular docking studies of this compound have provided valuable insights into its potential mechanisms of action against cancer and inflammatory diseases. The data suggests that this compound has a strong binding affinity for key protein targets, making it a promising candidate for further drug development. The protocols and information provided herein serve as a guide for researchers to conduct their own computational analyses and to further explore the therapeutic potential of this natural compound. Experimental validation of these computational findings is a crucial next step in the drug discovery pipeline.
References
- 1. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]
- 2. The BRCA2-MEILB2-BRME1 complex governs meiotic recombination and impairs the mitotic BRCA2-RAD51 function in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 7. cusabio.com [cusabio.com]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. IL-6 in Inflammation, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Formulation of Daturametelin I for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturametelin I, a withanolide steroidal lactone isolated from Datura metel, has demonstrated significant anti-inflammatory and anti-proliferative properties, making it a compound of interest for further preclinical investigation. A critical challenge in the in vivo evaluation of this compound is its poor aqueous solubility, which can limit its bioavailability and lead to variability in experimental outcomes. This document provides detailed application notes and experimental protocols for the formulation of this compound for in vivo studies, catering to a range of experimental needs from basic oral administration to more advanced bioavailability enhancement strategies. The protocols described herein include a simple aqueous suspension, a solid dispersion, and a self-emulsifying drug delivery system (SEDDS). Additionally, this document outlines the key signaling pathways modulated by withanolides, providing context for the compound's mechanism of action.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a compound is paramount for the development of a stable and effective formulation. While specific experimental data for this compound is limited in publicly available literature, the general characteristics of withanolides and some specific data points are summarized below.
| Property | Value/Characteristic | Source |
| Molecular Formula | C₃₄H₄₈O₁₀ | [1] |
| Molecular Weight | 616.75 g/mol | [1] |
| Physical Form | Powder | [1] |
| Solubility | Poorly soluble in water. Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2] |
| BCS Classification | Likely Class II or IV (Poorly soluble) | Inferred from withanolide characteristics |
Formulation Protocols for In Vivo Administration
The choice of formulation for in vivo studies depends on the experimental objectives, the required dose, and the desired pharmacokinetic profile. Below are three protocols, ranging from a simple suspension to more advanced lipid-based and solid dispersion formulations designed to enhance solubility and bioavailability.
Protocol 1: Simple Aqueous Suspension for Oral Gavage
This protocol is adapted from a published study that successfully administered this compound to rats orally[2]. It is suitable for initial proof-of-concept studies where ease of preparation is a priority.
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation: Prepare a 1% (w/v) solution of CMC-Na in sterile, purified water. To do this, slowly add the CMC-Na powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping. Continue stirring until the CMC-Na is fully dissolved and the solution is clear.
-
Weighing this compound: Accurately weigh the required amount of this compound based on the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg dosing volume)[2].
-
Wetting the Powder: Place the weighed this compound in a mortar. Add a small volume of the 1% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the powder is adequately wetted and to prevent aggregation.
-
Suspension Formation: Gradually add the remaining volume of the 1% CMC-Na vehicle to the paste while continuously stirring or triturating.
-
Homogenization: For a more uniform and stable suspension, transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes. Alternatively, a homogenizer can be used to reduce the particle size and improve the homogeneity of the suspension.
-
Storage and Administration: Store the suspension at 2-8°C and protect from light. Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee dose uniformity. Administer the suspension to the animals using an appropriate-sized oral gavage needle.
Experimental Workflow for Simple Aqueous Suspension
References
Troubleshooting & Optimization
Daturametelin I solubility in DMSO and aqueous solutions
This technical support center provides guidance on the solubility of Daturametelin I in DMSO and aqueous solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.
This compound Solubility Profile
| Solvent | Solubility | Concentration Notes |
| DMSO | Soluble | Recommended as the primary solvent for creating concentrated stock solutions. |
| Aqueous Solutions (e.g., PBS, Saline) | Poorly Soluble | Direct dissolution in aqueous buffers is challenging. Forms a suspension at higher concentrations. |
| 1% Carboxymethyl Cellulose Sodium (CMC-Na) in Water | Forms a suspension | Used for in vivo oral administration at concentrations up to 2 mg/mL.[1][2] |
| Methanol | Soluble | Used for sample preparation for analysis (e.g., UPLC/ESI/qTOF-MS) after extraction and drying.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to use dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution of this compound. DMSO is a polar aprotic solvent capable of dissolving many organic compounds that have low solubility in water.[3]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor aqueous solubility. Attempting to do so may result in a suspension rather than a true solution, which can lead to inaccurate dosing in cellular assays.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For oral administration in animal studies, this compound can be suspended in 1% carboxymethyl cellulose sodium (CMC-Na) at a concentration of 2 mg/mL.[1][2] For other routes of administration, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as a mixture of PEG300, Tween 80, and saline.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitate forms when diluting my DMSO stock solution with aqueous media for cell-based assays.
-
Cause: this compound has low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution.
-
Solution:
-
Lower the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous medium.
-
Increase the percentage of DMSO: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate without toxicity (typically ≤ 0.5%).
-
Use a surfactant: Consider the addition of a biocompatible surfactant, such as Tween 80, to the final aqueous solution to improve solubility.
-
Warm the solution: Gently warming the solution to 37°C may help in keeping the compound dissolved.
-
Issue 2: I am observing inconsistent results in my experiments.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in your experimental setup.
-
Solution:
-
Visually inspect your solutions: Before each experiment, carefully inspect your solutions for any signs of precipitation.
-
Vortex thoroughly: Ensure your stock solution and final dilutions are vortexed thoroughly before use.
-
Prepare fresh dilutions: Prepare fresh dilutions from your frozen stock for each experiment to ensure consistency.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is required for this calculation.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for several minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Store: Store the stock solution in aliquots at -20°C or -80°C.
Preparation of an Aqueous Suspension for in vivo Oral Gavage (2 mg/mL)
-
Prepare 1% CMC-Na Solution: Dissolve 1 g of carboxymethyl cellulose sodium in 100 mL of sterile water. Stir until a clear, viscous solution is formed.
-
Weigh this compound: Weigh the appropriate amount of this compound.
-
Create a Paste: Add a small amount of the 1% CMC-Na solution to the this compound powder and triturate to form a smooth paste.
-
Dilute to Final Volume: Gradually add the remaining 1% CMC-Na solution to the paste while continuously stirring or vortexing to achieve a homogenous suspension at the desired final concentration of 2 mg/mL.[1][2]
-
Administer: Use the freshly prepared suspension for oral administration.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solution preparation.
References
- 1. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
improving Daturametelin I stability in cell culture media
Welcome to the technical support center for Daturametelin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on improving its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a withanolide, a type of naturally occurring C28 steroidal lactone. It is isolated from plants of the Datura genus.[1][2] Pre-clinical studies have demonstrated that this compound possesses significant anti-inflammatory and anti-proliferative properties.[1][3]
Q2: I'm observing a decrease in the expected activity of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A decrease in activity over time is often indicative of compound instability in the cell culture medium. This compound, like many lipophilic natural products, may be susceptible to degradation in aqueous environments.[4][5] Factors such as pH, light exposure, oxidation, and enzymatic activity within the culture medium can contribute to its degradation. It is also possible that the compound is precipitating out of solution.
Q3: How can I improve the stability of this compound in my cell culture media?
To enhance the stability of this compound, consider the following strategies:
-
Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate organic solvent, such as DMSO, and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Minimize Aqueous Exposure Time: Add this compound to the cell culture medium immediately before treating the cells. For long-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.
-
Protect from Light: this compound may be light-sensitive. Protect your stock solutions and culture plates from direct light by using amber vials and covering plates with foil.
-
Use of Antioxidants: The inclusion of antioxidants in the culture medium, such as N-acetylcysteine or ascorbic acid, may help to prevent oxidative degradation.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes bind to or metabolize compounds. If you observe instability, consider reducing the serum concentration or using a serum-free medium if your cell line permits.
Q4: What is the best way to prepare a working solution of this compound for my experiments?
First, prepare a high-concentration stock solution (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO. For your experiment, dilute this stock solution into your cell culture medium to the final desired concentration immediately before use. Ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable or non-reproducible results | - Instability of this compound in culture medium.- Precipitation of the compound at the working concentration.- Inconsistent dilution of the stock solution. | - Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols).- Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, consider using a solubilizing agent or lowering the final concentration.- Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| Loss of biological effect in long-term experiments (>24h) | - Degradation of this compound over time. | - Replenish the cell culture medium with freshly prepared this compound every 24-48 hours.- Consider using a controlled-release formulation if available and appropriate for your experimental setup. |
| High background cytotoxicity in vehicle control | - The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically ≤0.1%).- Run a solvent toxicity curve to determine the maximum tolerated concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol allows for the quantification of this compound concentration in cell culture medium over time to determine its stability.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM/F-12) with and without serum
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in your chosen cell culture medium at the final working concentration you intend to use in your experiments.
-
Incubation: Aliquot the solution into several microcentrifuge tubes and place them in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately process the sample by adding an equal volume of cold acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Chromatography Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile (e.g., starting with 30% acetonitrile and increasing to 90% over 20 minutes). The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for withanolides (e.g., 226 nm).
-
Injection Volume: 20 µL
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine its stability profile.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound
This compound is known for its anti-inflammatory and anti-proliferative effects. Based on studies of related withanolides, it is plausible that this compound exerts its effects through the modulation of key signaling pathways such as NF-κB (inflammation) and PI3K/Akt/mTOR (proliferation and cell survival).
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for this compound stability testing.
References
- 1. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Daturametelin I Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Daturametelin I for in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in in vitro experiments?
Based on available data for withanolides isolated from Datura metel, a typical starting concentration range for assessing the cytotoxic or anti-proliferative effects of this compound is between 0.05 µM and 10 µM. One study reported that withanolides from Datura metel exhibited cytotoxic activities against various cancer cell lines with IC50 values in the range of 0.05 to 3.5 µM. For initial screening, it is advisable to use a broad, logarithmic dose range to capture the full dose-response curve.
2. How should I prepare a stock solution of this compound?
This compound is a lipophilic compound. Therefore, a high-purity organic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution (e.g., 10 mM). Ensure the final concentration of the solvent in the cell culture medium is minimal (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in all experiments.
3. How can I determine the optimal concentration of this compound for my specific cell line and assay?
The optimal concentration is cell line and assay-dependent. To determine this, a dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations (e.g., a 10-point two-fold or three-fold serial dilution) and measuring the desired biological effect (e.g., cell viability, apoptosis, protein expression). This will allow you to determine key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
4. What are the known biological activities of this compound?
This compound has been reported to possess significant anti-inflammatory and anti-proliferative activities.[1][2] Like other withanolides, it is being investigated for its potential as an anticancer and immunosuppressive agent.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at tested concentrations. | 1. Concentration is too low.2. The chosen cell line is resistant.3. This compound has degraded.4. Insufficient incubation time. | 1. Test a wider and higher range of concentrations.2. Use a positive control known to induce the expected effect in your cell line.3. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.4. Perform a time-course experiment to determine the optimal incubation period. |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Incomplete dissolution or precipitation of this compound in the media.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.2. Vigorously vortex the this compound stock solution before diluting it in the culture medium. Visually inspect for any precipitate.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead. |
| Unexpected cell death, even at low concentrations. | 1. Solvent (e.g., DMSO) toxicity.2. Contamination of cell culture.3. Calculation error leading to a higher final concentration. | 1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Run a solvent control.2. Regularly check for microbial contamination. Use sterile techniques and reagents.3. Double-check all calculations for stock solution and working solution dilutions. |
| Inconsistent results between experiments. | 1. Variation in cell passage number or confluency.2. Instability of this compound in culture medium.3. Differences in incubation conditions. | 1. Use cells within a consistent range of passage numbers and seed them to reach a similar confluency at the time of treatment.2. Assess the stability of this compound in your specific cell culture medium over the experimental duration.3. Maintain consistent incubation conditions (temperature, CO2, humidity). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for assessing the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO)
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Chosen adherent cell line
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C in the dark, or until the formazan crystals are completely dissolved.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation: Cytotoxicity of Withanolides from Datura metel
The following table summarizes the reported cytotoxic activities of withanolides isolated from Datura metel flowers against various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Withanolide Compound(s) | Cell Line | Cancer Type | IC50 (µM) |
| Withametelins I-P (four active compounds) | A549 | Lung | 0.05 - 3.5 |
| BGC-823 | Gastric | 0.05 - 3.5 | |
| K562 | Leukemia | 0.05 - 3.5 |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on related withanolides from Datura metel and other sources suggest potential targets. A related compound, N-trans-feruloyltyramine, has been shown to suppress the JNK signaling pathway.[1] Another withanolide from Datura metel, Daturataturin A, has been found to induce autophagy through the PI3K-Akt-mTOR signaling pathway.[4] Network pharmacology studies on Datura metel also suggest potential involvement in the AGE-RAGE, hepatitis C, relaxin, and JAK-STAT signaling pathways.[5]
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your in vitro experiments.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Daturametelin I
Welcome to the technical support center for Daturametelin I. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this compound. Here you will find frequently asked questions, detailed experimental protocols, and quantitative data to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
Question 1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors, primarily related to its solubility, stability, and the experimental setup. Key areas to investigate include:
-
Compound Precipitation: this compound, like many withanolides, may have limited solubility in aqueous solutions. If the compound precipitates in your cell culture media or buffer, the effective concentration will be lower and variable.
-
Compound Degradation: The stability of this compound in solution, particularly over time and at different temperatures, can affect its activity. Degradation can lead to a decrease in potency.
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Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to this compound.
-
Pipetting and Dilution Errors: Inaccurate preparation of stock solutions and serial dilutions is a common source of variability.
Question 2: What is the recommended solvent for preparing this compound stock solutions?
For optimal results, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous solvents. Suitable solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Pyridine
For most cell-based assays, DMSO is the preferred solvent. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Question 3: How should I store this compound and its stock solutions to ensure stability?
To maintain the integrity of this compound, follow these storage guidelines:
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Methanolic stock solutions of similar compounds have been shown to be stable for at least 30 days when stored at 4°C. However, for long-term storage, -80°C is recommended.
Question 4: I am observing lower than expected cytotoxicity in my cancer cell lines. What could be the reason?
Several factors can contribute to lower-than-expected cytotoxicity:
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Sub-optimal Concentration Range: Ensure you are using a concentration range that is relevant for the cell line you are testing. Refer to the IC50 values of similar withanolides in the data table below as a starting point.
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Cell Seeding Density: The number of cells seeded per well can influence the outcome of a cytotoxicity assay. Higher cell densities may require higher concentrations of the compound.
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Duration of Treatment: The incubation time with this compound may need to be optimized. A 24-hour treatment may not be sufficient to induce significant cell death in some cell lines. Consider extending the treatment duration to 48 or 72 hours.
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Compound Purity: Verify the purity of your this compound sample. Impurities can affect its biological activity.
Question 5: Are there any known off-target effects of this compound?
Currently, there is limited specific information available on the off-target effects of this compound. However, like other bioactive molecules, it is possible that it may interact with multiple cellular targets. If you observe unexpected or paradoxical effects, consider the possibility of off-target activities.
Quantitative Data
The following tables summarize the reported cytotoxic and anti-inflammatory activities of withanolides isolated from Datura metel. This data can serve as a reference for designing your experiments with this compound.
Table 1: Cytotoxic Activity of Withanolides from Datura metel in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Withametelin | A549 (Lung) | MTT | 0.05 - 3.5 | [1] |
| Withametelin | BGC-823 (Gastric) | MTT | 0.05 - 3.5 | [1] |
| Withametelin | K562 (Leukemia) | MTT | 0.05 - 3.5 | [1] |
| Withametelin Q | A549 (Lung) | Not Specified | 7 | [2] |
| Withametelin Q | DLD-1 (Colorectal) | Not Specified | 2.0 | [2] |
| 12α-hydroxydaturametelin B | DLD-1 (Colorectal) | Not Specified | 0.6 | [2] |
| Withanolide | DLD-1 (Colorectal) | Not Specified | 0.7 | [2] |
Table 2: Anti-inflammatory Activity of Withanolides from Datura metel
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Daturmetelide A | RAW 264.7 | Nitric Oxide Inhibition | 13.74 | [3] |
| Daturmetelide G | RAW 264.7 | Nitric Oxide Inhibition | 13.92 | [3] |
| Daturafoliside A | RAW 264.7 | Nitric Oxide Inhibition | 20.9 | [4] |
| Daturafoliside B | RAW 264.7 | Nitric Oxide Inhibition | 17.7 | [4] |
| Baimantuoluoside B | RAW 264.7 | Nitric Oxide Inhibition | 17.8 | [4] |
| 12-deoxywithastramonolide | RAW 264.7 | Nitric Oxide Inhibition | 18.4 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to help ensure consistency and reproducibility.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
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Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
96-well cell culture plates
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Cancer cell lines of interest
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Complete cell culture medium
-
This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
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Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
Complete RPMI medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well in 1 mL of complete RPMI medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
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Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[6]
-
After incubation, collect the cell culture supernatant.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
In a 96-well plate, mix 100 µL of the supernatant or standard with 100 µL of Griess Reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential signaling pathways affected by this compound and a logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 3. Subcritical water extraction of withanosides and withanolides from ashwagandha (Withania somnifera L) and their biological activities. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Daturametelin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daturametelin I. The information is based on the known biological activities of this compound and related withanolides.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of this compound?
A1: this compound is a withanolide compound isolated from Datura metel. It has demonstrated significant anti-inflammatory and anti-proliferative activities in preclinical studies.[1] Its anti-inflammatory effects are partly attributed to the inhibition of nitric oxide (NO) production.[2][3][4]
Q2: Are there any known specific off-target effects for this compound?
A2: Currently, there is no publicly available, comprehensive off-target screening data specifically for this compound against a broad panel of kinases or receptors. However, like many bioactive natural products, it is plausible that this compound may interact with multiple cellular targets. Researchers should consider the possibility of off-target effects in their experimental design.
Q3: What potential off-target pathways might be affected by withanolides in general?
A3: Withanolides as a class have been shown to modulate several signaling pathways, which could be considered potential off-target pathways for this compound. The most notable is the NF-κB signaling pathway, where some withanolides have been shown to inhibit IκB kinase (IKKβ).[5][6][7] Other studies have suggested interactions with type III intermediate filaments like vimentin and components of the STAT3 signaling pathway.[5] Computational studies have also predicted potential binding to kinases such as ABL and the ACE2 receptor.[8][9]
Q4: Should I be concerned about cytotoxicity in my experiments with this compound?
A4: Yes. This compound and other withanolides have shown anti-proliferative and cytotoxic effects against various cancer cell lines.[1][10] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line using a dose-response experiment to differentiate between targeted anti-proliferative effects and general cytotoxicity.
Q5: What are appropriate positive and negative controls for my experiments?
A5: For anti-inflammatory assays, lipopolysaccharide (LPS) is a common positive control to induce an inflammatory response in cell lines like RAW 264.7 macrophages.[2][3][4] A known inhibitor of your target pathway (e.g., a specific IKKβ inhibitor for NF-κB studies) can also serve as a positive control for inhibition. The vehicle used to dissolve this compound (e.g., DMSO) should be used as a negative control.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cell Death
| Potential Cause | Troubleshooting Steps |
| Concentration of this compound is too high, leading to general cytotoxicity. | 1. Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cytotoxicity in your cell line. 2. Choose a concentration for your experiments that is well below the cytotoxic IC50, but still within the range of reported anti-proliferative or anti-inflammatory activity. 3. Visually inspect cells for signs of apoptosis or necrosis. |
| Off-target effects are inducing a cell death pathway. | 1. Review literature on withanolide-induced apoptosis to identify potential off-target mediators. 2. Use pathway-specific inhibitors (e.g., caspase inhibitors) to see if cell death can be rescued. 3. Perform a western blot to check for cleavage of key apoptotic proteins like PARP and Caspase-3. |
| Contamination of cell culture or compound. | 1. Check cell cultures for signs of microbial contamination. 2. Ensure the purity of your this compound stock. 3. Prepare fresh solutions of this compound for each experiment. |
Issue 2: Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Steps |
| Concentration of this compound is too low. | 1. Increase the concentration of this compound in a stepwise manner, being mindful of the cytotoxic threshold. 2. Consult the literature for effective concentrations of this compound or similar withanolides in comparable experimental systems. |
| The target of interest is not expressed or is mutated in your cell line. | 1. Verify the expression of your target protein in your cell line using western blot or qPCR. 2. Sequence the target gene to ensure there are no mutations that might prevent this compound binding. |
| Compound instability or poor solubility. | 1. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. 2. Ensure that this compound is fully dissolved in the vehicle before diluting it in culture medium. Visually inspect for precipitation. |
| Incorrect experimental timeline. | 1. Optimize the incubation time with this compound. Some effects may be rapid, while others may require longer treatment times. A time-course experiment is recommended. |
Quantitative Data Summary
Note: The following tables summarize quantitative data for this compound and related withanolides to provide a reference range for experimental planning. The specific values can vary between different cell lines and experimental conditions.
Table 1: Anti-Inflammatory Activity of Withanolides
| Compound | Cell Line | Assay | IC50 (µM) |
| Daturmetelide A | RAW 264.7 | Nitric Oxide Production | 13.74 |
| Daturmetelide G | RAW 264.7 | Nitric Oxide Production | 13.92 |
| Daturafoliside A | RAW 264.7 | Nitric Oxide Production | 20.9 |
| Daturafoliside B | RAW 264.7 | Nitric Oxide Production | 17.7 |
Data sourced from studies on withanolides from Datura metel.[3][4]
Table 2: Cytotoxic Activity of Withanolides
| Compound | Cell Line | Assay | IC50 (µM) |
| Withametelin I | K562 (leukemia) | Cytotoxicity | 0.05 - 3.5 |
| Withametelin K | BGC-823 (gastric) | Cytotoxicity | 0.05 - 3.5 |
| Withametelin L | A549 (lung) | Cytotoxicity | 0.05 - 3.5 |
| Withametelin N | A549 (lung) | Cytotoxicity | 0.05 - 3.5 |
Data sourced from a study on withametelins from the flowers of Datura metel.[10]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).
Materials:
-
Target cells in culture
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit LPS-induced NO production.
Materials:
-
RAW 264.7 cells
-
24-well cell culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.
-
Express the results as a percentage of the NO production in the LPS-stimulated vehicle control group.
Visualizations
Caption: Potential inhibition of the NF-κB signaling pathway by withanolides.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. New anti-inflammatory withanolides from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New withanolides with anti-inflammatory activity from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Withaferin a strongly elicits IkappaB kinase beta hyperphosphorylation concomitant with potent inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Daturametelin I Toxicity to Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Daturametelin I to normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer activity?
A1: this compound is a withanolide, a type of naturally occurring steroidal lactone, isolated from Datura metel. It has demonstrated anti-inflammatory and anti-proliferative activities.[1][2] Along with other withanolides like withametelins K, L, and N, it has shown cytotoxic effects against various cancer cell lines, including lung (A549), gastric (BGC-823), and leukemia (K562) cells, with IC50 values in the low micromolar range (0.05 to 3.5 µM).[3]
Q2: Does this compound show selective toxicity towards cancer cells over normal cells?
A2: While direct comparative studies on this compound are limited, the broader class of withanolides has been reported to exhibit selective cytotoxicity, showing lower toxicity to normal cells compared to cancer cells.[4][5] For instance, some withanolides have been found to be more selective towards cancer cells with a therapeutic index that is 4- to 7-fold higher than other compounds.[4] This suggests that this compound may also possess a favorable selectivity profile.
Q3: What is the Selectivity Index (SI) and how is it relevant for my experiments?
A3: The Selectivity Index (SI) is a crucial parameter for in vitro assessment of a compound's potential as a therapeutic agent. It is calculated as the ratio of the cytotoxic concentration in normal cells (CC50 or IC50) to the effective concentration in cancer cells (EC50 or IC50). A higher SI value indicates a greater selectivity of the compound for cancer cells, suggesting a wider therapeutic window and potentially fewer side effects in a clinical setting.[6]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause 1: Inherent Toxicity of the Compound
While withanolides often show selectivity, this compound may still exhibit some level of toxicity to normal cells, especially at higher concentrations.
Suggested Solution:
-
Determine the IC50 in multiple normal cell lines: Test this compound across a range of concentrations on various normal human cell lines (e.g., human dermal fibroblasts, human lung fibroblasts, human keratinocytes) to establish a baseline toxicity profile.
-
Calculate the Selectivity Index (SI): Compare the IC50 values obtained from normal cell lines with those from your target cancer cell lines. An SI greater than 2 is generally considered indicative of selective activity.
-
Dose-Response Curve Analysis: Carefully analyze the steepness of the dose-response curve for both normal and cancer cells. A steeper curve for cancer cells suggests a more potent and potentially more selective effect.
Possible Cause 2: Experimental Conditions
Sub-optimal experimental conditions can lead to inaccurate cytotoxicity readings.
Suggested Solution:
-
Verify Cell Health: Ensure that your normal cell cultures are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Optimize Seeding Density: High cell density can lead to nutrient depletion and an overestimation of cytotoxicity. Conversely, low density can make cells more vulnerable. Determine the optimal seeding density for each cell line in your assay.
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. Always include a solvent control in your experiments.
-
Review Assay Protocol: Refer to established protocols for cytotoxicity assays like the MTT or LDH assay and ensure all steps are performed correctly.[7][8] For common issues and solutions, consult troubleshooting guides for these assays.[7][9]
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause 1: Pipetting and Dilution Errors
Inaccurate pipetting or serial dilutions can lead to significant variability in results.
Suggested Solution:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Standardize Dilution Technique: Prepare fresh serial dilutions for each experiment and use a consistent mixing technique.
-
Incorporate Positive and Negative Controls: Always include a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control to validate the assay's performance.
Possible Cause 2: Assay Interference
The chemical properties of this compound might interfere with the cytotoxicity assay itself.
Suggested Solution:
-
Visually Inspect Wells: Before adding the final reagent (e.g., MTT solubilizer), visually inspect the wells under a microscope for signs of precipitation of the compound, which could interfere with absorbance readings.
-
Run a Blank Control: Include wells with this compound in the cell culture medium but without cells to check for any direct reaction with the assay reagents.
-
Consider an Alternative Assay: If you suspect interference, try a different cytotoxicity assay that relies on a different principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).
Data Presentation
Table 1: Cytotoxicity of this compound and Related Withanolides on Cancer and Normal Cell Lines
| Compound/Extract | Cell Line (Type) | IC50 / CC50 | Selectivity Index (SI) |
| This compound (and related Withametelins) | A549 (Human Lung Carcinoma) | 0.05 - 3.5 µM | Not Reported |
| BGC-823 (Human Gastric Carcinoma) | 0.05 - 3.5 µM | Not Reported | |
| K562 (Human Leukemia) | 0.05 - 3.5 µM | Not Reported | |
| Methanolic Extract of Datura metel Fruit | Vero (Monkey Kidney Epithelial) | 3 mg/ml | Not Applicable |
| Other Withanolides (from Physalis longifolia) | Neuroblastoma Cells | - | 15-51 fold higher than normal fibroblasts |
| Other Withanolides (from I. wrightii) | MRC-5 (Normal Human Lung Fibroblast) | 3.3 - 5.6 µM | 4 - 7 |
Note: Data for this compound on normal cell lines is currently limited in published literature. Researchers are encouraged to establish these values in their specific experimental systems.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cells (normal and cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Calculation of Selectivity Index (SI)
Procedure:
-
Determine the IC50 value of this compound in your chosen cancer cell line (IC50_cancer).
-
Determine the IC50 value of this compound in a normal, non-cancerous cell line (IC50_normal), preferably of a similar tissue origin if possible.
-
Calculate the Selectivity Index using the following formula:
SI = IC50_normal / IC50_cancer
A higher SI value indicates a more favorable selective toxicity profile for the compound against cancer cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Determining this compound Cytotoxicity and Selectivity Index.
References
- 1. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Daturametelin I Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daturametelin I. The following information is designed to address specific issues that may arise during the experimental process of establishing a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug or compound like this compound and the magnitude of its biological effect.[1] This analysis is crucial for determining key parameters such as the potency (EC50 or IC50) and efficacy (maximum effect) of the compound.[1] Understanding this relationship is fundamental in pharmacology to select appropriate doses for further in vitro and in vivo studies.
Q2: What are the known biological activities of this compound?
This compound has been reported to exhibit anti-inflammatory and anti-proliferative activities.[2] These activities are important to consider when selecting an appropriate assay for generating a dose-response curve.
Q3: Which signaling pathways might be affected by this compound?
While the precise signaling pathways for this compound are not fully elucidated, studies on compounds from Datura metel suggest potential involvement of pathways such as the JNK signaling pathway and AP-1.[2] Other research on the plant has also implicated the AGE-RAGE signaling pathway, relaxin signaling pathway, and JAK-STAT signaling pathway in its pharmacological effects.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding. - Pipetting errors during compound dilution or addition. - Edge effects in the microplate. | - Ensure a homogeneous single-cell suspension before seeding. - Use calibrated pipettes and practice consistent technique. - Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No dose-response relationship observed (flat curve) | - The concentration range of this compound is too low or too high. - The compound is not active in the chosen assay. - The incubation time is too short or too long. | - Perform a wider range-finding experiment with serial dilutions over several orders of magnitude. - Verify the biological activity of this compound in a different, validated assay. - Optimize the incubation time based on the specific cell type and endpoint being measured. |
| The dose-response curve does not reach a plateau (100% effect) | - The highest concentration of this compound used is not sufficient to elicit a maximal response. - Solubility issues with this compound at higher concentrations. | - Increase the highest concentration of this compound, if solubility permits. - Check the solubility of this compound in the assay medium. A different solvent or a lower percentage of the stock solvent may be necessary. |
| Unexpected bell-shaped dose-response curve (hormesis) | - Off-target effects at higher concentrations. - Cytotoxicity at higher concentrations masking the specific effect. | - Lower the concentration range to focus on the initial stimulatory or inhibitory phase. - Perform a separate cytotoxicity assay to determine the toxic concentration range of this compound. |
Experimental Protocols
General Protocol for Determining the IC50 of this compound in a Cell-Based Proliferation Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Cell culture medium appropriate for the chosen cell line
- 96-well flat-bottom cell culture plates
- Proliferation reagent (e.g., MTT, PrestoBlue™, or similar)
- Plate reader
- Selected cancer cell line (e.g., MDA-MB-435 or SW-620, which have been used in studies with related compounds)[2]
2. Procedure:
- Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).
- Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
- Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
- Proliferation Assay: Add the proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
3. Data Analysis:
- Subtract the average reading of the no-cell control from all other readings.
- Normalize the data by setting the vehicle control as 100% viability.
- Plot the normalized response (Y-axis) against the log of the this compound concentration (X-axis).
- Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on SW-620 Colon Cancer Cells
| This compound (µM) | Log [this compound] | % Inhibition (Mean ± SD) |
| 100 | 2.00 | 98.2 ± 1.5 |
| 33.3 | 1.52 | 95.1 ± 2.1 |
| 11.1 | 1.05 | 88.7 ± 3.4 |
| 3.70 | 0.57 | 75.3 ± 4.0 |
| 1.23 | 0.09 | 52.1 ± 5.2 |
| 0.41 | -0.39 | 28.9 ± 4.8 |
| 0.14 | -0.85 | 10.5 ± 3.1 |
| 0.05 | -1.30 | 2.3 ± 1.9 |
| 0.02 | -1.70 | 0.8 ± 1.2 |
| 0 (Vehicle) | - | 0 ± 2.5 |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A potential signaling pathway for this compound's action.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Datura metel on sinus bradycardia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Daturametelin I Large-Scale Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Daturametelin I from Datura metel.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction from plant material. | Optimize extraction parameters: consider using a solvent system like 70% ethanol. Ensure sufficient extraction time and appropriate temperature (e.g., heating to 60°C with a 1:1 mixture of 0.1 M hydrochloric acid and 70% ethanol in water) to maximize recovery of withanolides. |
| Degradation of this compound during extraction or purification. | Assess the stability of this compound under the employed conditions (pH, temperature). While specific data for this compound is limited, related withanolides can be sensitive to harsh pH and high temperatures. | |
| Loss of compound during chromatographic steps. | Ensure proper column packing and equilibration. Optimize the mobile phase to achieve good separation and elution of this compound. Consider using a series of chromatographic techniques for higher purity and yield. | |
| Poor Resolution in Chromatography | Inappropriate stationary or mobile phase. | For withanolide separation, silica gel and C18 columns are commonly used. Experiment with different solvent systems (e.g., chloroform/methanol, ethyl acetate/methanol/water) to improve separation of this compound from other closely related withanolides.[1] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. For large-scale purification, consider using a larger column or performing multiple runs on a smaller column. | |
| Presence of numerous co-eluting impurities. | Datura metel contains a complex mixture of withanolides.[2] A multi-step purification strategy involving different chromatographic techniques (e.g., silica gel followed by preparative HPLC) may be necessary to isolate this compound. | |
| Presence of Impurities in Final Product | Incomplete separation from other withanolides. | Employ high-resolution chromatographic techniques like preparative HPLC as a final polishing step. |
| Contamination from solvents or equipment. | Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned before use. | |
| Column Clogging or High Backpressure | Precipitation of compounds in the column. | Ensure the crude extract is fully dissolved in the initial mobile phase before loading. A pre-purification step to remove highly insoluble material might be necessary. |
| Fine particles from the extract blocking the column frit. | Filter the extract through a suitable membrane before loading it onto the column. | |
| Inconsistent Results Between Batches | Variation in the chemical profile of the plant material. | The concentration of withanolides in Datura metel can vary depending on the plant part, geographical origin, and harvest time.[2] It is crucial to standardize the plant material as much as possible. |
| Variations in the purification protocol. | Strictly adhere to the established and validated purification protocol for each batch to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound purification?
A1: The leaves, flowers, and seeds of Datura metel are known to contain a variety of withanolides, including this compound.[3][4] The choice of plant part may influence the yield and the profile of co-occurring impurities.
Q2: What extraction methods are recommended for obtaining a crude extract enriched in this compound?
A2: Maceration or sonication with solvents like methanol or ethanol are common methods for extracting withanolides from Datura metel.[1][5] An acidic methanol extraction has also been reported to be effective.[1]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A combination of chromatographic techniques is often necessary for the successful isolation of pure this compound. This typically involves an initial separation on a silica gel column followed by further purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Q4: What are the common impurities encountered during this compound purification?
A4: The primary impurities are other structurally similar withanolides present in Datura metel. The plant is known to contain a large number of these compounds, making the purification challenging.[2]
Q5: Are there any specific safety precautions to consider when working with Datura metel extracts?
A5: Yes, Datura metel is a toxic plant containing tropane alkaloids such as atropine and scopolamine.[6] It is essential to handle the plant material and its extracts with appropriate personal protective equipment (PPE) in a well-ventilated area to avoid accidental exposure.
Experimental Protocols
General Protocol for Extraction and Preliminary Purification of Withanolides from Datura metel
This protocol is a generalized procedure based on methods reported for the isolation of withanolides from Datura metel. Optimization will be required for large-scale this compound purification.
-
Extraction:
-
Air-dry and powder the chosen plant material (e.g., leaves).
-
Extract the powdered material with methanol or 70% ethanol at room temperature with agitation for 24-48 hours. Alternatively, use sonication to enhance extraction efficiency.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning (Optional):
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity. Withanolides are typically found in the chloroform and ethyl acetate fractions.
-
-
Silica Gel Column Chromatography:
-
Pre-absorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a non-polar solvent (e.g., hexane or chloroform).
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions enriched with this compound and concentrate them.
-
Further purify the enriched fraction using preparative RP-HPLC with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve final separation and purification of this compound.
-
Visualizations
References
- 1. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. A Simple Method To Purify Withanolide A From The Roots Of Withania Somnifera Dunal | Semantic Scholar [semanticscholar.org]
- 5. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
preventing degradation of Daturametelin I during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Datura metelin I during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Datura metelin I?
A1: Datura metelin I, a withanolide glycoside, is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Humidity: Moisture can lead to hydrolysis and other degradation reactions.
-
Light: Exposure to both UV and visual light can cause photodegradation.
-
pH: Both acidic and alkaline conditions can lead to the degradation of withanolides. Alkaline conditions, in particular, have been shown to cause significant degradation of similar withanolides.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the compound.
Q2: What are the recommended storage conditions for Datura metelin I?
A2: To ensure the stability of Datura metelin I, it is recommended to store the compound under the following conditions:
-
Temperature: Refrigeration (2-8 °C) is recommended for long-term storage. For short-term storage, a cool, dark place away from direct heat is advisable.
-
Humidity: Store in a tightly sealed container in a desiccator or a low-humidity environment to protect from moisture.
-
Light: Protect from light by storing in an amber-colored vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: How can I monitor the stability of my Datura metelin I sample?
A3: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is the most effective way to monitor the stability of Datura metelin I. This involves developing a chromatographic method that can separate the intact drug from its degradation products. Regular analysis of the sample over time will allow you to quantify the amount of remaining intact Datura metelin I and detect the formation of any degradation products.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific excipient compatibility studies for Datura metelin I are not widely available, studies on withanolide-rich extracts suggest potential incompatibilities. For instance, some studies have shown that hydroxypropyl cellulose may lead to greater degradation of withanolides compared to ethyl cellulose. It is crucial to conduct compatibility studies with your specific formulation to ensure the stability of Datura metelin I.
Troubleshooting Guides
Problem: I am observing a decrease in the peak area of Datura metelin I in my HPLC analysis over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the sample is stored at the recommended temperature (2-8 °C), protected from light, and in a low-humidity environment. |
| pH of the Solution | If the sample is in solution, check the pH. Withanolides can degrade in both acidic and alkaline conditions. Adjust the pH to a neutral range (around 7) if possible. |
| Solvent Effects | The solvent used to dissolve Datura metelin I could be contributing to its degradation. If possible, prepare fresh solutions for each experiment. Consider using a less reactive solvent if degradation is rapid. |
| Oxidation | If the sample is exposed to air, oxidation may be occurring. Try purging the sample vial with an inert gas like nitrogen or argon before sealing. |
Problem: I am seeing new, unknown peaks appearing in my chromatograms.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products of Datura metelin I. This indicates that the current storage or experimental conditions are not optimal. |
| Contamination | Rule out any sources of contamination in your analytical workflow, such as contaminated solvents, vials, or instrument components. |
| Forced Degradation Study | To confirm that the new peaks are degradation products, you can perform a forced degradation study by intentionally exposing a small amount of your sample to stress conditions (e.g., heat, acid, base, light, oxidation). |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Withanolide A (a related Withanolide)
| Stress Condition | Duration | Temperature | Observation |
| 0.1 N HCl (Acid Hydrolysis) | 2 hours | 80 °C | Significant degradation |
| 0.1 N NaOH (Alkaline Hydrolysis) | 30 minutes | 80 °C | Very significant degradation |
| 3% H₂O₂ (Oxidation) | 2 hours | 80 °C | Moderate degradation |
| UV Light | 72 hours | Ambient | Slight degradation |
| Visual Light | 14 days | Ambient | Slight degradation |
| Thermal | 48 hours | 100 °C | Moderate degradation |
Note: This data is for Withanolide A and should be used as a general guideline for Datura metelin I. Specific degradation rates may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Withanolides
This protocol provides a general framework for developing a stability-indicating HPLC method for withanolides like Datura metelin I.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is often effective. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Withanolides typically have a UV absorbance maximum around 227 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying Datura metelin I and separating it from its degradation products.
Protocol 2: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways.
-
Prepare Stock Solution: Prepare a stock solution of Datura metelin I in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 80 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before injection.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at 80 °C for a specified time (e.g., 30 minutes, 1, 2 hours). Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature or heat at a moderate temperature for a specified time.
-
Photodegradation: Expose a solution of Datura metelin I to UV light (e.g., 254 nm) and/or visible light for an extended period.
-
Thermal Degradation: Heat a solid sample or a solution of Datura metelin I at an elevated temperature (e.g., 100 °C).
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Factors leading to the degradation of Datura metelin I.
Caption: Workflow for a forced degradation study of Datura metelin I.
selecting appropriate cell lines for Daturametelin I studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and conducting experiments with Daturametelin I.
Frequently Asked Questions (FAQs)
1. Which cancer cell lines are suitable for studying the effects of this compound?
Several human cancer cell lines have shown susceptibility to withanolides isolated from Datura metel, the plant source of this compound. The choice of cell line should be guided by the research focus (e.g., specific cancer type) and the known cytotoxic activity of related compounds. Cell lines that have been used in studies of withanolides from Datura metel include:
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
-
BGC-823 (Gastric Carcinoma): A model for stomach cancer.
-
K562 (Chronic Myelogenous Leukemia): A suspension cell line used for leukemia studies.
-
MDA-MB-435 (Melanoma/Breast Cancer): While historically used as a breast cancer line, it has been shown to have melanoma characteristics.
-
SW-620 (Colorectal Adenocarcinoma): A model for colon cancer.
The selection of a specific cell line should be based on the cancer type of interest and the expression of potential molecular targets of this compound.
2. What is the mechanism of action of this compound?
This compound, a withanolide, is reported to have anti-proliferative and anti-inflammatory activities[1][2]. The anticancer effects of withanolides from Datura metel are generally attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest[3]. While the precise signaling pathways activated by this compound are a subject of ongoing research, related compounds have been shown to influence pathways such as the p53 signaling pathway[4].
3. What are the expected cytotoxic concentrations (IC50) for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For withametelins I, K, L, and N, isolated from Datura metel flowers, the reported IC50 values against K562, BGC-823, and A549 cancer cell lines range from 0.05 to 3.5 µM[3][5]. It is crucial to determine the IC50 value of this compound empirically in the specific cell line being used for your experiments.
Troubleshooting Guides
Problem: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or issues with the solvent control.
-
Solution: Ensure a single-cell suspension before seeding. Mix the treatment plates gently after adding this compound. Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound and ensure the final solvent concentration is not toxic to the cells.
Problem: No significant induction of apoptosis is observed.
-
Possible Cause: The concentration of this compound may be too low, or the incubation time may be too short. The chosen cell line might be resistant.
-
Solution: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation period for inducing apoptosis. If the cell line appears resistant, consider trying one of the other suggested cell lines.
Problem: Difficulty in interpreting cell cycle analysis data.
-
Possible Cause: Improper cell fixation, inadequate staining with propidium iodide (PI), or generation of excessive cell debris.
-
Solution: Use ice-cold 70% ethanol for fixation and ensure complete resuspension. Optimize the PI staining concentration and incubation time. Gate out debris and doublets during flow cytometry analysis.
Quantitative Data Summary
| Compound Group | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Withametelins I, K, L, N | K562 | Leukemia | 0.05 - 3.5 | [3][5] |
| BGC-823 | Gastric | 0.05 - 3.5 | [3][5] | |
| A549 | Lung | 0.05 - 3.5 | [3][5] | |
| Daturataturin A | MDA-MB-435 | Melanoma/Breast | Not Specified | [1][2] |
| SW-620 | Colorectal | Not Specified | [1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Caption: General experimental workflow for this compound studies.
References
- 1. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Datura metel on sinus bradycardia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic withanolides from the flowers of Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Daturametelin I and Daturataturin A
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic properties of two withanolides, Daturametelin I and Daturataturin A, isolated from Datura species. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This compound and Daturataturin A are two such withanolides that have demonstrated promising anticancer potential. This guide aims to objectively compare their cytotoxic efficacy by presenting available experimental data, detailing the methodologies used for their assessment, and elucidating their underlying mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Daturataturin A are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 0.05 - 3.5 | [1][2] |
| BGC-823 | Gastric Carcinoma | 0.05 - 3.5 | [1][2] | |
| K562 | Leukemia | 0.05 - 3.5 | [1][2] | |
| Daturataturin A | MDA-MB-435 | Melanoma | Data Not Available | [3][4] |
| SW-620 | Colorectal Adenocarcinoma | Data Not Available | [3][4] |
Experimental Protocols
The cytotoxic activity of these withanolides is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Daturataturin A for a specified period, typically 48 or 72 hours.
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
Withanolides are known to induce cancer cell death primarily through the induction of apoptosis (programmed cell death). This process is mediated by complex signaling pathways.
This compound
While specific studies detailing the complete apoptotic pathway of this compound are limited, the general mechanism for withanolides involves the modulation of key signaling molecules. Withanolides have been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation[5]. By inhibiting NF-κB, withanolides can sensitize cancer cells to apoptotic stimuli[5]. Furthermore, withanolides can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[6][7].
dot
Caption: Proposed apoptotic pathway of this compound.
Daturataturin A
Recent studies have shed light on the mechanism of action of Daturataturin A. It has been shown to induce autophagy in human immortalized keratinocytes (HaCaT cells) through the inhibition of the PI3K-Akt-mTOR signaling pathway. Autophagy is a cellular process of self-degradation of cellular components, and its dysregulation is implicated in cancer. By inducing autophagy, Daturataturin A may lead to cell death in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic withanolides from the flowers of Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Withametelin and Other Withanolides: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences between related natural compounds is critical for identifying promising therapeutic leads. This guide provides an objective comparison of Withametelin, a notable withanolide primarily isolated from the Datura genus, with other members of the withanolide class, focusing on their anticancer and anti-inflammatory properties. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Introduction to Withametelin and Withanolides
Withanolides are a group of naturally occurring C28-steroidal lactone derivatives found predominantly in plants of the Solanaceae family. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.
Withametelin, isolated from species such as Datura metel and Datura innoxia, is a prominent member of this class. Its chemical structure, like other withanolides, is based on an ergostane skeleton. This guide will focus on comparing the biological activities of Withametelin with other withanolides, particularly the well-studied Withaferin A, to highlight its potential as a therapeutic agent.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following sections summarize the key anticancer and anti-inflammatory activities of Withametelin and other withanolides, supported by quantitative data from various studies.
Anticancer Activity: A Focus on Cytotoxicity
The cytotoxic effects of withanolides are a key area of investigation for cancer drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Comparative Cytotoxicity (IC50) of Withametelin and Withaferin A against Various Cancer Cell Lines
| Withanolide | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Withametelin | DU145 | Prostate Cancer | 7.67 ± 0.54 | [1][2] |
| PC3 | Prostate Cancer | 7.85 ± 0.52 | [3] | |
| HCT-116 | Colon Cancer | 0.719 ± 0.12 | [4] | |
| MCF-7 | Breast Cancer | 19.53 ± 1.21 | [1] | |
| Withaferin A | PC-3 | Prostate Cancer | ~2.0 | [5][6] |
| DU145 | Prostate Cancer | ~2.0 | [5][6] | |
| MDA-MB-231 | Breast Cancer | 1.066 | [7] | |
| MCF-7 | Breast Cancer | 0.853 | [7] | |
| Caski | Cervical Cancer | 0.45 ± 0.05 | [8][9] |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Withanolides have demonstrated significant anti-inflammatory properties. A common in vitro method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity of Withanolides from Datura metel
| Withanolide | Assay | IC50 (µM) | Reference |
| Dmetelin A | NO Production Inhibition | 17.8 | [10] |
| Dmetelin B | NO Production Inhibition | 33.3 | [10] |
| Dmetelin C | NO Production Inhibition | 28.6 | [10] |
| Dmetelin D | NO Production Inhibition | 11.6 | [10] |
| 7α,27-dihydroxy-1-oxowitha-2,5,24-trienolide | NO Production Inhibition | 14.9 | [10] |
| Withanolide from W. coagulans | NO Production Inhibition | 1.9 - 29.0 | [10] |
Note: Data for Withametelin on NO production inhibition was not available in the reviewed literature. The in vivo anti-inflammatory activity of Withametelin has been demonstrated, with a 20 mg/kg dose significantly reducing inflammatory paw edema in animal models.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the withanolide compounds (e.g., 0.25–20 µg/mL) and a vehicle control (e.g., 1% DMSO in PBS) for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-incubate the cells with the test compounds for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[11][12]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540-550 nm.[11][12]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathway Analysis
Both Withametelin and Withaferin A have been shown to exert their biological effects by modulating key cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway Inhibition by Withanolides
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers. Both Withametelin and Withaferin A have been reported to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
References
- 1. Withametelin: a biologically active withanolide in cancer, inflammation, pain and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Withametelin inhibits TGF-β induced Epithelial-to-Mesenchymal Transition and Programmed-Death Ligand-1 expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A Induces Cell Death Selectively in Androgen-Independent Prostate Cancer Cells but Not in Normal Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaferin A Induces Cell Death Selectively in Androgen-Independent Prostate Cancer Cells but Not in Normal Fibroblast Cells | PLOS One [journals.plos.org]
- 7. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Daturametelin I and Withanolides: A Comparative Guide on Anticancer Activity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, withanolides, a group of naturally occurring steroids derived from plants of the Solanaceae family, have emerged as promising candidates. Daturametelin I, a withanolide isolated from Datura metel, has demonstrated notable anti-inflammatory and anti-proliferative activities in preclinical studies.[1] This guide provides a comparative overview of the anticancer activity of withanolides, with a focus on available data from xenograft models, to inform further research and drug development efforts in this area.
While direct xenograft studies validating the anticancer activity of this compound are not yet extensively published, the broader class of withanolides, particularly Withaferin A, has been rigorously evaluated in numerous in vivo cancer models. These studies provide valuable insights into the potential efficacy and mechanisms of action applicable to related compounds like this compound.
In Vivo Anticancer Activity of Withanolides in Xenograft Models
Withaferin A, a prominent withanolide, has demonstrated significant tumor-inhibitory effects across a range of cancer types in xenograft mouse models. The following table summarizes key findings from these studies.
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Key Findings |
| Breast Cancer | MDA-MB-231 | Nude Mice | 20 mg/kg | Significant suppression of tumor growth, weight, and volume.[2] |
| Colorectal Cancer | HCT116 | Nude Mice | 2 mg/kg, i.p., every 2 days for 32 days | Significant decrease in tumor size and weight.[3] |
| Prostate Cancer | PC-3 | Nude Mice | i.p. administration | Reduction in tumor growth.[4] |
These studies collectively highlight the potent in vivo anticancer efficacy of withanolides, suggesting a promising avenue for the development of this compound as a therapeutic agent.
In Vitro Cytotoxicity of this compound and Related Withanolides
In vitro studies have established the cytotoxic effects of this compound and other withanolides from Datura species against various cancer cell lines. This foundational data supports the rationale for in vivo validation.
| Compound | Cancer Cell Lines | IC50 Values |
| Withametelins I, K, L, N | Leukemia (K562), Gastric (BGC-823), Lung (A549) | 0.05 to 3.5 µM[5][6] |
| Withanolides from D. wrightii | Glioblastoma (U251, U87), Head and Neck Squamous Cell Carcinoma (MDA-1986) | 0.56–3.6 μM[7] |
| Withanolides from D. metel | Human Colorectal Adenocarcinoma (DLD-1) | 0.6 and 0.7 μM[8][9] |
The potent cytotoxic activity of these withanolides against a diverse panel of cancer cell lines underscores their potential as broad-spectrum anticancer agents.
Experimental Protocols
A standardized xenograft model is crucial for the valid assessment of anticancer drug efficacy. Below is a typical experimental workflow for evaluating the in vivo activity of a compound like this compound.
Caption: Workflow of a typical subcutaneous xenograft model.
Signaling Pathways Targeted by Withanolides
The anticancer effects of withanolides are attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. Withaferin A, for instance, has been shown to suppress tumor growth by inhibiting the STAT3 transcriptional activity.[3]
Caption: Key signaling pathways modulated by withanolides.
Conclusion and Future Directions
The available preclinical data, primarily from studies on Withaferin A, strongly support the potential of withanolides as effective anticancer agents. The consistent demonstration of tumor growth inhibition in various xenograft models provides a solid foundation for the further investigation of this compound. Future studies should focus on validating the in vivo efficacy of this compound in xenograft models of various cancers, elucidating its specific molecular targets and mechanisms of action, and evaluating its safety and pharmacokinetic profiles. Such research is essential to translate the promising preclinical findings into novel therapeutic strategies for cancer patients.
References
- 1. Cytotoxic withanolides from Datura innoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 5. Cytotoxic withanolides from the flowers of Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Withanolides from Datura wrightii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activity of withanolides isolated from Tunisian Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
Daturametelin I vs. Paclitaxel in Breast Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. Paclitaxel, a taxane diterpenoid, is a cornerstone of chemotherapy for various cancers, including breast cancer. Its mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] However, the emergence of drug resistance and associated toxicities underscore the need for alternative or complementary therapeutic strategies.[2] Natural products are a rich source of novel anticancer compounds. Daturametelin I, a withanolide isolated from Datura metel, represents a class of compounds with demonstrated cytotoxic properties against various cancer cell lines.[3][4] This guide provides a comparative overview of the available experimental data on this compound and its related compounds versus the well-established chemotherapeutic agent, paclitaxel, in the context of breast cancer cells.
Comparative Efficacy: A Look at the Data
Direct comparative studies between this compound and paclitaxel in breast cancer cells are currently unavailable in the published literature. Therefore, this guide presents data on a closely related withanolide, Withametelin, and crude extracts of Datura metel as a proxy for this compound's potential activity, alongside data for paclitaxel in the commonly used MCF-7 human breast cancer cell line.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Exposure Time | Citation |
| Datura metel (Methanolic Leaf Extract) | MCF-7 | 28.77 µg/mL | Not Specified | [5] |
| Withanolide C | MCF-7 | 1.53 µM | 72 h | [6] |
| Paclitaxel | MCF-7 | 7.5 nM | 24 h | [7] |
| Paclitaxel | MCF-7 | 20 nM | 48 h | [8] |
| Paclitaxel | MCF-7 | 1 µM | 48 h | [9] |
Note: The IC50 values for paclitaxel vary significantly between studies, likely due to differences in experimental protocols and conditions.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Datura metel Withanolides | DLD-1 (Colon) | Induces apoptosis | S-phase arrest | [10] |
| Paclitaxel | MCF-7 | Induces apoptosis (up to 43% at 20 ng/mL) | G2/M phase arrest | [11][12] |
Signaling Pathways and Mechanisms of Action
This compound and Related Withanolides
While the precise signaling pathways modulated by this compound in breast cancer cells are not yet elucidated, studies on other withanolides suggest potential mechanisms. Withanolides have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10] For instance, certain withanolides isolated from Datura metel have been found to block the cell cycle in the S-phase and induce apoptosis in human colon adenocarcinoma cells (DLD-1).[10] The broader class of withanolides is known to exert anti-cancer effects through modulation of various signaling pathways, including the inhibition of NF-κB and induction of oxidative stress.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic withanolides from the flowers of Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive withanolides from the flower of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. advances.umw.edu.pl [advances.umw.edu.pl]
- 10. Cytotoxic activity of withanolides isolated from Tunisian Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Daturametelin I and Withaferin A: Unveiling the Therapeutic Potential of Two Structurally Related Withanolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Primarily isolated from plants of the Solanaceae family, these compounds have shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This guide provides a detailed comparative analysis of two prominent withanolides: Daturametelin I, isolated from Datura metel, and Withaferin A, a well-studied constituent of Withania somnifera. This objective comparison, supported by available experimental data, aims to elucidate their respective and comparative bioactivities, mechanisms of action, and potential for therapeutic development.
Chemical Structures
While both this compound and Withaferin A belong to the withanolide class of compounds, they possess distinct structural features that likely contribute to their differing biological activities.
This compound is a withanolide isolated from the seeds and leaves of Datura metel.[1][2] Its chemical structure is characterized by a steroidal backbone with a lactone ring.
Withaferin A is one of the most abundant and extensively studied withanolides, primarily extracted from the roots and leaves of Withania somnifera (Ashwagandha).[3] Its structure features an α,β-unsaturated ketone in the A-ring and an epoxide in the B-ring, which are considered crucial for its biological activity.[4]
Comparative Biological Activities
This section provides a side-by-side comparison of the reported anti-inflammatory, anti-proliferative, and neuroprotective effects of this compound and Withaferin A, based on available preclinical data.
Anti-Inflammatory Activity
Both this compound and Withaferin A have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.
This compound and related withanolides from Datura metel have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 murine macrophage cells.[5][6] While specific IC50 values for this compound are not consistently reported across studies, related withanolides from the same plant, such as dmetelins, have shown significant inhibitory activity.[5][6] For instance, dmetelin B exhibited an IC50 value of 11.6 µM for NO inhibition.[5][6] The anti-inflammatory mechanism of some withanolides from Datura metel has been linked to the inhibition of the NF-κB signaling pathway.[7]
Withaferin A is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[8] It prevents the degradation of the inhibitory subunit IκBα, thereby blocking the nuclear translocation and activity of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and enzymes.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Dmetelin B (from D. metel) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 11.6 | [5][6] |
| Daturmetelide A (from D. metel) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 13.74 | [7] |
| Daturmetelide G (from D. metel) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 13.92 | [7] |
| Withaferin A | Not specified in snippets | Not specified in snippets | Not specified in snippets |
Note: The data for withanolides from Datura metel are presented as a proxy for the anti-inflammatory potential of this compound due to the limited availability of specific data for this compound.
Anti-Proliferative Activity
The cytotoxic and anti-proliferative effects of withanolides are of significant interest in cancer research.
This compound has been reported to possess anti-proliferative activities.[1][9] However, specific quantitative data, such as IC50 values against different cancer cell lines, were not available in the reviewed literature.
Withaferin A exhibits potent anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and inhibition of angiogenesis and metastasis.[5]
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | Not available | Not available | |
| Withaferin A | Human colorectal carcinoma (HCT-116) | 3.2 ± 0.2 | [9] |
| Withaferin A | Human breast cancer (MCF-7) | ~2.5 | [8] |
| Withaferin A | Human prostate cancer (PC-3) | ~2.5 | [8] |
Neuroprotective Effects
Emerging evidence suggests that withanolides may have therapeutic potential in neurodegenerative diseases.
This compound: The neuroprotective effects of this compound have not been extensively studied, and no specific data was found in the reviewed literature.
Withaferin A has demonstrated neuroprotective properties in various preclinical models. It has been shown to reduce β-amyloid plaque aggregation and tau protein hyperphosphorylation, key pathological hallmarks of Alzheimer's disease. Furthermore, Withaferin A has been reported to protect against neuronal cell death associated with cerebral ischemia.
Mechanisms of Action: A Visual Comparison
The signaling pathways modulated by this compound and Withaferin A are crucial to understanding their therapeutic effects. While the specific pathways for this compound are less characterized, the mechanisms of Withaferin A are well-documented.
Caption: Biological activities of this compound.
Caption: Key signaling pathways modulated by Withaferin A.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to evaluate the biological activities of these withanolides.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (this compound, related withanolides, or Withaferin A) for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Anti-Proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or Withaferin A) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Conclusion and Future Directions
This comparative analysis highlights that both this compound and Withaferin A are promising withanolides with significant therapeutic potential. Withaferin A is a well-characterized compound with potent anti-inflammatory and anti-cancer activities, supported by a wealth of preclinical data and a deeper understanding of its molecular mechanisms. This compound, while less studied, has demonstrated clear anti-inflammatory and anti-proliferative effects.
The limited availability of quantitative data and mechanistic studies for this compound underscores the need for further research to fully elucidate its pharmacological profile. Direct, head-to-head comparative studies are essential to accurately assess the relative potency and therapeutic advantages of these two withanolides. Future investigations should focus on:
-
Comprehensive Bioactivity Screening: Evaluating the effects of this compound on a wider range of cancer cell lines and in various in vivo models of inflammation and neurodegeneration.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Comparing the structural differences between this compound and Withaferin A to identify the key functional groups responsible for their distinct biological activities.
A deeper understanding of the similarities and differences between these two withanolides will be invaluable for the rational design and development of novel, targeted therapies for a range of human diseases.
References
- 1. New anti-inflammatory withanolides from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Five Withanolides from the Leaves of Datura metel L. and Their Inhibitory Effects on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New withanolides with anti-inflammatory activity from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Daturametelin I's Anti-inflammatory Mechanism
For Immediate Release
This guide provides a comparative analysis of the anti-inflammatory properties of Daturametelin I, a withanolide isolated from Datura metel. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its efficacy and mechanism of action in comparison to other anti-inflammatory agents, supported by available experimental data.
Comparative Efficacy in Suppressing Inflammatory Mediators
This compound has demonstrated significant anti-inflammatory potential.[1] To contextualize its efficacy, this section compares its inhibitory activity on nitric oxide (NO) production with that of other withanolides from Datura metel and the well-established anti-inflammatory drug, Dexamethasone.
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Mediator | Cell Line/Model | IC50 Value | Reference |
| Daturmetelide A | Nitric Oxide (NO) | RAW 264.7 | 13.74 µM | [2][3] |
| Daturmetelide G | Nitric Oxide (NO) | RAW 264.7 | 13.92 µM | [2][3] |
| Daturafoliside A | Nitric Oxide (NO) | RAW 264.7 | 20.9 µM | [4] |
| Daturafoliside B | Nitric Oxide (NO) | RAW 264.7 | 17.7 µM | [4] |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | 34.60 µg/mL |
Note: The data for daturmetelide A and G are used as proxies for this compound due to structural similarity and origin from the same plant species. Direct comparative studies of this compound with these compounds are not available in the reviewed literature.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of withanolides, including those from Datura metel, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.
Available evidence suggests that withanolides from Datura metel exert their anti-inflammatory action through the inhibition of NF-κB activation.[2][3] While the precise effects of this compound on the MAPK pathway have not been fully elucidated, it is a common target for many anti-inflammatory natural products.
Below are diagrams illustrating the proposed anti-inflammatory signaling pathway of this compound and a typical experimental workflow for its investigation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-inflammatory activity of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA and Western blot). After adherence, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling protein phosphorylation).
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After treatment, collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[1]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add avidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.[5][6]
Western Blot Analysis
This technique is used to determine the protein levels of iNOS, COX-2, and key phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
The available data strongly suggest that this compound and related withanolides from Datura metel are potent inhibitors of key inflammatory mediators. Their mechanism of action likely involves the suppression of the NF-κB signaling pathway, and potentially the MAPK pathway, leading to a downstream reduction in the expression of pro-inflammatory genes. Further studies are warranted to provide more detailed quantitative comparisons of this compound with standard anti-inflammatory drugs and to fully elucidate its molecular targets within the inflammatory cascade. This information will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Daturametelin I: A Comparative Analysis of its Selective Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Daturametelin I, a withanolide derived from Datura metel, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. This guide provides a comparative evaluation of the selectivity of this compound for cancer cells over normal cells, supported by available experimental data. We will delve into its cytotoxic efficacy, the underlying mechanisms of action involving key signaling pathways, and detailed experimental protocols to aid in the replication and further investigation of these findings.
Cytotoxic Potency and Selectivity
The hallmark of a promising anti-cancer therapeutic is its ability to selectively target and eliminate cancer cells while minimizing damage to healthy tissues. Withanolides, the class of compounds to which this compound belongs, have demonstrated a favorable selectivity profile.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its closely related analogue, Withametelin, against a panel of human cancer cell lines and normal cells. A lower IC50 value indicates higher cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Withametelin | DU145 | Prostate Cancer | 7.67 ± 0.54 | [1][2][3] |
| PC3 | Prostate Cancer | 7.85 ± 0.52 | [4] | |
| Normal Lymphocytes | Normal Blood Cells | 33.55 ± 1.31 | [1][2][3] | |
| Withametelin I, K, L, N | A549 | Lung Carcinoma | 0.05 - 3.5 | [5][6] |
| BGC-823 | Gastric Carcinoma | 0.05 - 3.5 | [5][6] | |
| K562 | Leukemia | 0.05 - 3.5 | [5][6] | |
| Withametelin | A549 | Lung Carcinoma | 6.0 | [7] |
| HT-29 | Colon Adenocarcinoma | 8.2 | [7] | |
| MDA-MB-231 | Breast Adenocarcinoma | 7.6 | [7] | |
| Doxorubicin (Control) | DU145 | Prostate Cancer | Not specified | |
| PC3 | Prostate Cancer | Not specified | ||
| A549 | Lung Carcinoma | ~0.13 - 2.0 (24h) | ||
| HT-29 | Colon Adenocarcinoma | Not specified | ||
| MDA-MB-231 | Breast Adenocarcinoma | Not specified |
Note: The data for Withametelin is presented as a close analogue to this compound to illustrate the selectivity profile of this subclass of withanolides.
A key indicator of selective cytotoxicity is the Selectivity Index (SI) , calculated as the ratio of the IC50 value for normal cells to that for cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value signifies greater selectivity for cancer cells.
Based on the data for Withametelin, the selectivity index for prostate cancer cells (DU145) is:
SI = 33.55 µM / 7.67 µM ≈ 4.37
An SI value greater than 3 is generally considered to indicate good selectivity.[8] This suggests that withanolides like this compound have a promising therapeutic window.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound and related withanolides exert their cytotoxic effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle, specifically at the G2/M phase.[7]
Intrinsic Apoptosis Pathway
This compound is believed to trigger the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway induced by this compound.
Upon treatment with this compound, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the dismantling of the cell.
G2/M Phase Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and cell division.[7]
Caption: G2/M phase cell cycle arrest mediated by this compound.
This cell cycle arrest is achieved by down-regulating key regulatory proteins of the G2/M transition, such as Cdc25C, which in turn prevents the activation of the CDK1/Cyclin B1 complex, a critical driver of mitosis.[7]
Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow:
Caption: General workflow for an MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture human cancer cells (e.g., DU145, A549) and normal human cells (e.g., lymphocytes) in appropriate culture medium.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the culture medium to achieve a range of final concentrations to be tested.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The available data strongly suggest that this compound and related withanolides exhibit a selective cytotoxic effect against cancer cells while being significantly less harmful to normal cells. This selectivity is attributed to the induction of apoptosis via the intrinsic pathway and the arrest of the cell cycle at the G2/M phase in cancerous cells. The favorable selectivity index, coupled with a multi-pronged mechanism of action, positions this compound as a promising candidate for further preclinical and clinical investigation in the development of novel cancer therapies. The experimental protocols provided herein offer a foundation for researchers to build upon these findings and further elucidate the full therapeutic potential of this natural compound.
References
- 1. Withametelin: a biologically active withanolide in cancer, inflammation, pain and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withametelin: a biologically active withanolide in cancer, inflammation, pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of withasteroids: withametelin induces cell cycle arrest at G2/M phase and mitochondria-mediated apoptosis in non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Daturametelin I: A Comparative Meta-Analysis of Efficacy in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available efficacy data for Daturametelin I, a withanolide compound isolated from Datura metel. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes the anti-proliferative and anti-inflammatory activities of this compound and related compounds, comparing their performance with established therapeutic agents. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further investigation.
Anti-Proliferative Efficacy
This compound belongs to the withametelin subclass of withanolides, which have demonstrated significant cytotoxic effects against various cancer cell lines. While specific efficacy data for this compound is limited, studies on closely related withametelins provide valuable insights into its potential as an anti-cancer agent.
A key study investigating the cytotoxic activities of withanolides from the flowers of Datura metel reported that Withametelins I, K, L, and N exhibited potent cytotoxic effects against leukemia (K562), gastric (BGC-823), and lung (A549) cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this group of compounds ranged from 0.05 to 3.5 µM.
For comparative purposes, the table below presents the IC50 values for standard chemotherapeutic agents used in the treatment of these cancers.
| Cell Line | Cancer Type | This compound (Withametelins I, K, L, N) IC50 (µM) | Standard Therapeutic Agent | Standard Agent IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.05 - 3.5 | Doxorubicin | 0.031 - 0.8[1][2] |
| BGC-823 | Gastric Cancer | 0.05 - 3.5 | Cisplatin | ~5-15 (cell line dependent) |
| A549 | Lung Cancer | 0.05 - 3.5 | Paclitaxel | 0.00135 - 0.01018[3][4] |
Anti-Inflammatory Efficacy
Signaling Pathway Modulation: Inhibition of NF-κB
The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The ability of withametelins to inhibit NF-κB signaling is a key mechanism underlying their anti-inflammatory and anti-cancer effects.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., K562, BGC-823, A549)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (Griess) Assay
This assay measures the production of nitric oxide (NO) by cells, a key mediator of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The inhibitory effect of this compound is expressed as the percentage of NO inhibition compared to the LPS-stimulated control.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Conclusion
The available data suggests that this compound and related withametelins are promising candidates for further investigation as anti-cancer and anti-inflammatory agents. Their potent cytotoxic effects against a range of cancer cell lines and their ability to modulate the NF-κB signaling pathway warrant more detailed studies. Future research should focus on determining the specific IC50 values of purified this compound, elucidating the precise molecular mechanisms of its action, and evaluating its efficacy and safety in in vivo models. This comprehensive approach will be crucial in realizing the therapeutic potential of this natural compound.
References
- 1. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Safety Operating Guide
Prudent Disposal Protocol for Daturametelin I in a Laboratory Setting
Disclaimer: As of the current date, specific official disposal guidelines for Daturametelin I have not been established by regulatory agencies. The following procedures are based on general principles of laboratory safety for handling bioactive and potentially cytotoxic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Chemical and Safety Profile of this compound
The following table summarizes the known properties of this compound. Due to the limited availability of a dedicated Safety Data Sheet (SDS), hazard information is inferred from its biological activities and the general properties of related compounds.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][2][4] |
| Synonyms | Not commonly available | |
| Chemical Family | Withanolide | [2][3] |
| Molecular Formula | C₃₄H₄₈O₁₀ (deduced from metabolite analysis) | [2] |
| Appearance | Solid (typical for isolated natural products) | General Knowledge |
| Known Biological Activity | Anti-inflammatory, anti-proliferative. Some withanolides exhibit cytotoxic activity. | [2][3] |
| Primary Hazards | Toxicity: The specific toxicity of this compound is not well-documented. However, as a bioactive compound from a toxic plant, it should be handled as potentially toxic. Given its anti-proliferative effects, it should be treated as potentially cytotoxic. | [1][2][3][5] |
| Solubility | Soluble in organic solvents such as DMSO, Pyridine, Methanol, Ethanol. | General Knowledge |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General Knowledge |
Experimental Protocols for Disposal
The proper disposal of this compound should be managed as hazardous chemical waste, with special consideration for its potential cytotoxicity.
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
2. Waste Segregation:
-
All materials that have come into contact with this compound must be segregated as hazardous waste at the point of generation.[6] This includes:
-
Unused or excess this compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).
-
Solvents and solutions containing this compound.
-
Contaminated glassware (must be decontaminated before washing or disposed of as hazardous waste).
-
3. Solid Waste Disposal:
-
Container: Place all solid waste contaminated with this compound into a dedicated, leak-proof hazardous waste container.[7] This container should be clearly labeled.
-
Labeling: The label should include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.
4. Liquid Waste Disposal:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[8][9]
-
Organic Solvent Solutions: Collect all liquid waste containing this compound in a sealable, chemical-resistant waste container (e.g., a high-density polyethylene or glass bottle).
-
Labeling: Label the liquid waste container with the same information as the solid waste container, additionally specifying the solvent(s) used.
-
Storage: Keep the liquid waste container tightly sealed and stored in secondary containment to prevent spills.
5. Decontamination of Glassware:
-
Reusable glassware should be decontaminated before being washed.
-
Rinse the glassware multiple times with a suitable solvent (one in which this compound is soluble, such as ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After thorough rinsing, the glassware can be washed using standard laboratory procedures.
6. Waste Pickup and Final Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
Final disposal for cytotoxic waste is typically high-temperature incineration.[6][11][12]
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wynnstay.co.uk [wynnstay.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. swansea.ac.uk [swansea.ac.uk]
Personal protective equipment for handling Daturametelin I
Essential Safety and Handling Guide for Daturametelin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, ensuring the well-being of our valued scientific community.
I. Understanding the Compound: this compound
This compound is a bioactive withanolide isolated from Datura metel.[1][2] It has demonstrated notable antiproliferative and cytotoxic activities.[3][4] Due to its cytotoxic potential, it is imperative to handle this compound with stringent safety measures to prevent accidental exposure.
Chemical Information:
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk. This guidance is based on best practices for handling potent and cytotoxic compounds in a laboratory setting.[5][6]
| PPE Component | Specifications and Requirements |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[6] |
| Gown | A disposable, back-closing, long-sleeved gown made of polyethylene-coated polypropylene or a similar protective material. Cuffs should be tight-fitting (knit or elastic).[5] |
| Eye and Face Protection | Full-face shield or safety goggles worn in combination with a fluid-resistant mask to protect against splashes.[7] |
| Respiratory Protection | A NIOSH-certified N95 respirator is required. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.[6] |
| Footwear | Closed-toe shoes are required. Disposable, skid-resistant shoe covers should be worn over footwear.[5] |
| Head and Hair Covering | A disposable hair cover and, if applicable, a beard cover must be worn.[7] |
III. Operational Plan for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
A. Preparation and Weighing:
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to contain any airborne particles.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
PPE Donning: Don all required PPE in the correct order as per the established laboratory protocol.
-
Weighing: Use a balance within the containment area. Handle the compound with dedicated, clean spatulas and weighing papers.
-
Transport: If the compound needs to be transported, it must be in a clearly labeled, sealed, and shatter-proof secondary container.
B. Solubilization and Dilution:
-
Solvent Addition: Add the solvent slowly and carefully to the vessel containing the dry compound to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator within the containment area to ensure complete dissolution. Keep containers capped during mixing.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used with a suitable deactivating agent.
-
PPE Doffing: Remove PPE in the designated doffing area, following the correct procedure to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
IV. Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Immediate Action Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and able to swallow, have them rinse their mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material. 4. For large spills, or if you are not trained, contact the designated emergency response team. |
Visual Protocol for Emergency Response
Caption: Emergency response protocol for this compound.
V. Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, weighing papers, and empty vials, must be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound, as well as solvents used for decontamination, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[8] |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste. |
All hazardous waste must be disposed of through the institution's official chemical waste disposal program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]
References
- 1. This compound | CAS:904667-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osuseafoodlab.oregonstate.edu [osuseafoodlab.oregonstate.edu]
- 9. shecu.chula.ac.th [shecu.chula.ac.th]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
